Technical Documentation Center

(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole
  • CAS: 2227843-18-5

Core Science & Biosynthesis

Foundational

Unveiling the Bicyclic Core: A Comprehensive Guide to the Structure Elucidation of (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole

Executive Summary & Synthetic Context The (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole scaffold is a highly valuable cis-fused bicyclic heterocycle. Comprising a tetrahydrofuran ring fused to an isoxazolidine ring, this struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Context

The (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole scaffold is a highly valuable cis-fused bicyclic heterocycle. Comprising a tetrahydrofuran ring fused to an isoxazolidine ring, this structural motif serves as a critical intermediate in medicinal chemistry, particularly for the stereocontrolled synthesis of amino alcohols, nucleoside analogs, and pyrrolidine derivatives[1].

Due to the stereochemical complexity of the [3.3.0] bicyclic system, unambiguous structural elucidation requires a rigorous, multi-dimensional analytical approach. The synthesis of this core is most commonly achieved via an Intramolecular Nitrone-Olefin Cycloaddition (INOC) or a 1,3-dipolar cycloaddition of a nitrile oxide with a tethered alkene[2]. The reaction proceeds through a highly ordered endo-syn transition state, which dictates the cis-fusion of the two five-membered rings, yielding the (3aS,6aS) absolute configuration[3].

INOC_Mechanism A O-Allyl Aldoxime Precursor B Oxidation / Tautomerization (Nitrile Oxide / Nitrone) A->B Oxidant or Heat C Intramolecular [3+2] Cycloaddition Transition State B->C Tethered Alkene Proximity D endo-syn Approach (Stereocontrol) C->D Orbital Overlap E (3aS,6aS)-Hexahydrofuro [3,4-d]isoxazole D->E Ring Closure

Fig 1: Mechanistic workflow of the Intramolecular Nitrone-Olefin Cycloaddition (INOC) yielding the bicyclic core.

Multi-Dimensional NMR Elucidation Strategy

The core of the structural elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. To prevent misassignment of regioisomers or diastereomers, a sequential logic moving from 1D to 2D techniques must be employed[4].

Causality of 1D NMR Choices
  • 13 C and DEPT-135 NMR: The molecule contains five unique carbon environments. DEPT-135 is explicitly chosen over standard 13 C NMR because it unambiguously differentiates the three secondary carbons (CH 2​ at C3, C4, C6) from the two tertiary bridgehead carbons (CH at C3a, C6a). In fused heterocyclic systems, chemical shifts often overlap; DEPT-135 phase-editing (CH 2​ inverted, CH upright) eliminates this ambiguity[4].

  • 1 H NMR: The bridgehead protons (H-3a and H-6a) typically resonate downfield ( δ 3.5–5.0 ppm) due to the electron-withdrawing effects of the adjacent heteroatoms (N and O).

Connectivity via 2D NMR (COSY & HMBC)
  • COSY (Correlation Spectroscopy): Used to map the continuous proton spin system. It establishes the direct connectivity from the isoxazolidine methylene (H-3) to the bridgehead (H-3a), and similarly across the tetrahydrofuran ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for bridging the heteroatoms. HMBC correlations from H-4 and H-6 to the furan oxygen (O5) confirm the closure of the tetrahydrofuran ring, while correlations from H-3 to C3a validate the isoxazolidine connectivity[4].

Stereochemical Assignment via NOESY

The (3aS,6aS) assignment hinges entirely on proving the cis-fusion of the rings.

  • Why NOESY? A 2D NOESY experiment maps the spatial proximity of protons (< 5 Å). In the (3aS,6aS) configuration, the bridgehead protons H-3a and H-6a are forced onto the same face of the bicyclic envelope. A strong NOE cross-peak between H-3a and H-6a is the definitive proof of cis-fusion.

  • Scalar Coupling Validation: In a cis-fused[3.3.0] system, the dihedral angle between H-3a and H-6a is near 0°–30°, resulting in a coupling constant ( J3a,6a​ ) of approximately 6.0–8.0 Hz. A trans-fusion would yield a near-zero J -value due to a ~90° dihedral angle, making this a self-validating data point[5].

NMR_Elucidation Start Purified (3aS,6aS)-Isomer HRMS HRMS (ESI+) Confirm Exact Mass & N-O Cleavage Start->HRMS NMR1D 1D NMR (1H, 13C, DEPT-135) Identify 2xCH, 3xCH2 Start->NMR1D Result Unambiguous (3aS,6aS) Structural Assignment HRMS->Result NMR2D 2D COSY & HMBC Establish Fused Backbone Connectivity NMR1D->NMR2D NOESY 2D NOESY / ROESY Confirm H-3a / H-6a cis-Proximity NMR2D->NOESY NOESY->Result

Fig 2: Sequential analytical logic for the structural elucidation of the hexahydrofuro[3,4-d]isoxazole scaffold.

Mass Spectrometry & Orthogonal Validation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) is employed to confirm the exact molecular weight and elemental composition ( C5​H9​NO2​ ).

  • Fragmentation Causality: Under Collision-Induced Dissociation (CID), the isoxazolidine ring exhibits a highly characteristic cleavage of the weak N–O bond. Observing this specific fragmentation pattern provides orthogonal validation to the NMR data, confirming the presence of the hidden N–O linkage within the fused system[4].

Quantitative Data Summary

The following table summarizes the diagnostic NMR chemical shifts expected for the (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole core in CDCl 3​ .

PositionNucleusExpected δ (ppm)Multiplicity / DEPTDiagnostic Purpose
C3 13 C / 1 H~ 48.0 / 3.20CH 2​ (Inverted) / mIdentifies the nitrogen-adjacent methylene.
C3a 13 C / 1 H~ 45.5 / 3.85CH (Upright) / mBridgehead carbon; J3a,6a​ ~6-8 Hz confirms cis-fusion.
C4 13 C / 1 H~ 73.0 / 4.05CH 2​ (Inverted) / mFuran ring methylene adjacent to oxygen.
C6 13 C / 1 H~ 71.5 / 3.95CH 2​ (Inverted) / mFuran ring methylene adjacent to oxygen.
C6a 13 C / 1 H~ 82.0 / 4.75CH (Upright) / dddBridgehead carbon adjacent to isoxazole oxygen; strong NOE to H-3a.

Standardized Experimental Protocols

Protocol A: Intramolecular 1,3-Dipolar Cycloaddition (Synthesis)

This protocol utilizes a self-validating reaction monitoring system to ensure structural integrity prior to isolation.[2]

  • Preparation: Dissolve the O-allyl tethered aldoxime precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert argon atmosphere.

  • Activation: Add (diacetoxyiodo)benzene (PIDA) (1.1 eq) in one portion at room temperature to generate the nitrile oxide in situ.

  • Cycloaddition: Stir the reaction mixture for 2–4 hours.

  • Self-Validation Checkpoint: Pull a 50 μ L aliquot, evaporate, and run a crude 1 H NMR. Monitor the disappearance of the terminal alkenyl protons ( δ 5.8–6.0 ppm) and the appearance of the diagnostic bridgehead proton H-6a ( δ ~4.75 ppm). Do not proceed to quench until this conversion is >95%.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with dichloromethane, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure bicyclic product.

Protocol B: NMR Sample Preparation and Acquisition

Designed to prevent solvent-induced peak overlap and ensure high-fidelity NOESY data.[4]

  • Sample Prep: Dissolve 10–15 mg of the purified (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole in 0.6 mL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates.

  • 1D Acquisition: Acquire 1 H (16 scans, 10s relaxation delay) and 13 C/DEPT-135 (512 scans) spectra.

  • 2D Acquisition: Acquire gradient-selected COSY and HMBC.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time ( τm​ ) of 300–500 ms, optimized for small molecules (MW < 500 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.

  • Self-Validation Checkpoint: Extract the J -coupling between H-3a and H-6a from the 1D 1 H spectrum. If J3a,6a​ is between 6.0 and 8.0 Hz, the cis-fusion assigned by the NOESY cross-peak is mathematically validated.

References

  • Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers Source: BenchChem URL:4

  • Synthesis of condensed isoxazolines and isoxazolidines via cycloaddition to furan-2 (5H)-ones Source: ResearchGate URL:5

  • Application Notes and Protocols for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition Source: BenchChem URL:2

  • The Diastereoselective Synthesis of Functionalized Isoxazolidines Using a Cope Elimination/Intramolecular Nitrone Cycloaddition Strategy Source: ResearchGate URL:3

  • c]pyridine Derivatives via Intramolecular Nitrone Cycloaddition Source: RSC Advances URL:1

Sources

Exploratory

Unlocking the (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole Scaffold: Chemical Properties, Synthesis, and Applications

Executive Summary The isoxazole scaffold has long been a cornerstone in medicinal chemistry and organic synthesis. However, the fully reduced, fused bicyclic system—(3aS,6aS)-hexahydrofuro[3,4-d]isoxazole —represents a u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole scaffold has long been a cornerstone in medicinal chemistry and organic synthesis. However, the fully reduced, fused bicyclic system—(3aS,6aS)-hexahydrofuro[3,4-d]isoxazole —represents a uniquely strained and highly reactive chemical space. Characterized by a tetrahydrofuran ring cis-fused to an isoxazolidine ring, this scaffold serves as a versatile intermediate for the construction of complex polycyclic architectures and stereodefined amino alcohols.

As drug development increasingly relies on novel three-dimensional (sp3-rich) scaffolds to improve pharmacokinetic properties, understanding the intrinsic chemical properties, mechanistic behavior, and synthetic utility of furo[3,4-d]isoxazoles is critical. This technical guide provides an authoritative, in-depth analysis of the molecule's structural properties, validated synthetic protocols, and therapeutic potential.

Structural and Electronic Properties

The chemical behavior of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole is governed by its bicyclic geometry and the presence of the heteroatomic N-O bond.

  • Stereochemistry and Ring Strain: The molecule exists exclusively as a cis-fused 5,5-bicyclic system. Thermodynamic considerations dictate this geometry; a trans-fusion in a [3.3.0] bicyclic system would introduce prohibitive ring strain1[1]. The rigid cis-geometry locks the conformation, making it an excellent stereocontrol element in subsequent functionalizations.

  • Electronic Lability of the N-O Bond: The isoxazolidine N-O bond is relatively weak (bond dissociation energy ~50-60 kcal/mol). This lability is a highly exploitable chemical property, allowing the ring to be reductively cleaved to unmask latent cis-1,3-amino alcohol functionalities 2[2].

  • Diene Character: Under specific conditions, the furo[3,4-d]isoxazole core exhibits heterocyclic diene character, capable of participating in [4+2] cycloaddition reactions3[3].

Table 1: Physicochemical & Structural Properties
PropertyDescription
IUPAC Name (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole
CAS Number 2307782-43-84[4]
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Ring System 5,5-fused bicyclic (Tetrahydrofuran + Isoxazolidine)
Stereochemistry cis-fused at the C3a and C6a bridgehead carbons
Key Reactivity N-O bond reductive cleavage,[4+2] diene cycloaddition

Synthetic Methodology: Intramolecular Nitrile Oxide Cycloaddition (INOC)

The most robust and stereoselective method for constructing the (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole scaffold is the Intramolecular Nitrile Oxide Cycloaddition (INOC) of an O-alkenyl aldoxime.

INOC_Mechanism A O-alkenyl aldoxime (Precursor) B Oxidation (NaOCl) Hydroximoyl Chloride A->B Bleach, CH2Cl2 0 °C to RT C Nitrile Oxide Intermediate (1,3-Dipole) B->C Dehydrohalogenation (-HCl) D Intramolecular Cycloaddition [3+2] Transition State C->D Tethered alkene attack E (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole (Cis-fused Product) D->E Stereoselective ring closure

Fig 1: INOC pathway for the stereoselective synthesis of the furo[3,4-d]isoxazole core.

Protocol 1: Step-by-Step INOC Synthesis

Causality Note: The use of a biphasic dichloromethane/aqueous sodium hypochlorite system is critical. It ensures the slow, controlled generation of the highly reactive nitrile oxide intermediate. Rapid generation in a monophasic system often leads to intermolecular dimerization (forming inactive furoxans), whereas slow generation heavily favors the desired intramolecular [3+2] cycloaddition 1[1].

  • Preparation: Dissolve the O-allyl salicylaldoxime precursor (1.0 eq) in dichloromethane (CH2Cl2) to create a 0.1 M solution.

  • Oxidation: Cool the reaction vessel to 0 °C. Slowly add a solution of aqueous sodium hypochlorite (commercial bleach, ~5-6%, 1.1 eq) dropwise over 30 minutes2[2].

  • Cycloaddition: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Vigorous stirring is mandatory to maintain the biphasic interface.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 7:3). The disappearance of the UV-active aldoxime spot and the appearance of a less polar product spot confirms successful cycloaddition. Troubleshooting: If the reaction stalls, verify the pH of the aqueous layer; the generation of the nitrile oxide requires a slightly alkaline environment.

  • Workup: Separate the organic layer. Extract the aqueous layer with CH2Cl2 (2 x 20 mL). Combine organic layers, wash sequentially with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole 1[1].

Analytical Characterization and Isomeric Differentiation

Precise analytical characterization is crucial for structure-activity relationship (SAR) studies, particularly to differentiate the desired (3aS,6aS) cis-isomer from potential regioisomers (e.g., furo[3,4-c]isoxazoles) 5[5].

Protocol 2: LC-MS and NMR Validation
  • Sample Preparation: Prepare a 1-10 µg/mL solution of the purified compound in LC-MS grade methanol.

  • HPLC Separation: Inject onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) from 5% to 95% over 10 minutes at 0.3 mL/min 5[5].

  • Self-Validation Checkpoint (NMR): Before proceeding to full 2D NMR elucidation, acquire a standard 1H NMR spectrum in CDCl3. Analyze the coupling constant ( J ) between the bridgehead protons H-3a and H-6a. A J -value of 6–9 Hz is diagnostic for the cis-fused geometry. If the coupling constant is near zero, the synthesis has failed, indicating a highly improbable trans-fusion or an entirely different structural rearrangement.

Table 2: Standardized Analytical Parameters
TechniqueParameterDiagnostic Value / Condition
HPLC Mobile PhaseGradient: H2O (0.1% FA) / Acetonitrile (0.1% FA)
HPLC ColumnC18 Reverse-phase (2.1 x 50 mm, 1.8 µm)
MS IonizationElectrospray Ionization (ESI), Positive mode [M+H]+
1H NMR H-3a / H-6a Coupling J3a,6a​≈6−9 Hz (Confirms cis-fusion geometry)
13C NMR Core Chemical ShiftsDistinctive shifts for C3a and C6a bridgehead carbons

Synthetic Utility and Therapeutic Potential

The unique chemical properties of the furo[3,4-d]isoxazole scaffold make it a dual-threat molecule: it is both a highly versatile intermediate in total synthesis and a promising pharmacophore in drug discovery.

Reactivity Core (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole Red Reductive Cleavage (H2, Pd/C or Zn/AcOH) Core->Red N-O Bond Cleavage DA Diels-Alder Cycloaddition (Reaction with Dienophiles) Core->DA [4+2] Cycloaddition Med Medicinal Chemistry (Hsp90 / COX Inhibitors) Core->Med Scaffold Derivatization cis-1,3-Amino Alcohols\n(Chiral Building Blocks) cis-1,3-Amino Alcohols (Chiral Building Blocks) Red->cis-1,3-Amino Alcohols\n(Chiral Building Blocks) Tricyclic Scaffolds\n(Complex Architectures) Tricyclic Scaffolds (Complex Architectures) DA->Tricyclic Scaffolds\n(Complex Architectures) Therapeutic Agents\n(Anticancer, Anti-inflammatory) Therapeutic Agents (Anticancer, Anti-inflammatory) Med->Therapeutic Agents\n(Anticancer, Anti-inflammatory)

Fig 2: Synthetic utility and therapeutic derivatization pathways for furo[3,4-d]isoxazoles.

Organic Synthesis Applications
  • Accessing Chiral Amino Alcohols: The reductive cleavage of the N-O bond (using H2 over Pd/C, or Zn in acetic acid) breaks the isoxazolidine ring while preserving the stereocenters established during the INOC reaction. This yields highly functionalized, stereodefined cis-1,3-amino alcohols, which are critical building blocks for complex alkaloids and macrolides 2[2].

  • Diels-Alder Cycloadditions: The fused furan ring can act as a diene. Reaction of a furo[3,4-d]isoxazole with dienophiles (such as N-phenylmaleimide) yields complex tricyclic adducts. Density functional theory (DFT) studies confirm that the electronic properties of the c-annulated furan system are highly favorable for these[4+2] transformations 3[3].

Medicinal Chemistry and Drug Development

While simple isoxazoles are ubiquitous in FDA-approved drugs, the fully reduced furo[3,4-d]isoxazole core represents largely unexplored, patentable chemical space. Current research directions highlight several key therapeutic areas:

  • Oncology (Hsp90 Disruption): Furo[3,4-d]isoxazole derivatives are being evaluated for their ability to disrupt Heat Shock Protein 90 (Hsp90) function. Inhibition leads to the degradation of client proteins and the induction of apoptosis in cancer cell lines 6[6].

  • Inflammation (COX Inhibition): The rigid bicyclic structure provides a favorable spatial arrangement for binding within the active sites of cyclooxygenase (COX-1 and COX-2) enzymes, positioning them as novel non-steroidal anti-inflammatory drug (NSAID) candidates 6[6].

  • Antimicrobial Activity: Broad-spectrum screening indicates that the isoxazolidine core, when appropriately substituted, exhibits significant antibacterial and antifungal properties 6[6].

References

  • BenchChem Technical Support Team. Furo[3,4-d]isoxazole Compounds: A Technical Guide to Unlocking Therapeutic Potential. BenchChem. 6

  • BenchChem Technical Support Team. The Synthetic Utility of Furo[3,4-d]isoxazoles: Application Notes and Protocols for Organic Synthesis. BenchChem. 2

  • BenchChem Technical Support Team. Application Notes and Protocols for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition. BenchChem.1

  • BenchChem Technical Support Team. Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. BenchChem. 5

  • Reck, S., & Friedrichsen, W. Synthesis and Reactions of a Novel Furo[3,4-d]oxazole. The Journal of Organic Chemistry (1998, 63, 22, 7680-7686). ACS Publications. 3

  • Sigma-Aldrich. rac-(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole (CAS 2307782-43-8). Product Directory. 4

Sources

Foundational

Unlocking the (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole Scaffold: Mechanism of Action and Target Validation Workflows

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Teams Pharmacophore Rationale: The Bicyclic Advantage In modern medicinal chemistry, managi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Teams

Pharmacophore Rationale: The Bicyclic Advantage

In modern medicinal chemistry, managing the conformational flexibility of a ligand is critical for optimizing target binding thermodynamics and minimizing off-target toxicity. While monocyclic isoxazoles are well-documented for their broad-spectrum anticancer, anti-inflammatory, and immunosuppressive properties[1], they often suffer from promiscuous binding profiles.

The (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole scaffold represents a significant evolutionary step in pharmacophore design. By fusing a furan ring to the isoxazole core, we introduce a rigidified bicyclic system. This structural constraint locks the molecule into a specific spatial geometry, drastically reducing the entropic penalty upon binding to deep, narrow protein pockets. This stereospecificity—particularly the (3aS,6aS) enantiomer—is the driving force behind its highly selective mechanism of action (MOA).

Primary Mechanism of Action: Hsp90 Inhibition and Apoptotic Induction

Recent structural activity relationship (SAR) profiling indicates that the furo[3,4-d]isoxazole core functions as a potent, ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90) [2]. Hsp90 is a highly conserved molecular chaperone responsible for the folding, stabilization, and functional maturation of over 200 "client proteins," many of which are critical oncogenic drivers (e.g., Akt, EGFR, CDK4).

The Biochemical Cascade
  • Target Interception: The (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole molecule penetrates the cell membrane and selectively docks into the N-terminal ATP-binding pocket of Hsp90. The oxygen heteroatoms in the fused rings form critical hydrogen bonds with key aspartate residues in the pocket.

  • Chaperone Arrest: By outcompeting ATP, the compound prevents the transient dimerization of Hsp90's N-terminal domains, halting the chaperone cycle.

  • Client Protein Misfolding: Without Hsp90's stabilization, client proteins misfold. The cell's quality control machinery recognizes these misfolded proteins, leading to their ubiquitination and subsequent destruction by the 26S proteasome.

  • Intrinsic Apoptosis: The rapid depletion of pro-survival kinases (like Akt) collapses the cell's survival signaling, triggering mitochondrial membrane depolarization. This releases cytochrome c, activating the caspase cascade (specifically Caspase-3 and -7), and culminating in programmed cell death (apoptosis)[1].

G C (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole H Hsp90 N-Terminal Domain C->H Competitive Binding CP Client Proteins (e.g., Akt, EGFR) H->CP Destabilization U Ubiquitination Pathway CP->U Misfolding PD Proteasomal Degradation U->PD A Apoptosis Induction PD->A

Caption: Hsp90 inhibition pathway leading to client protein degradation and apoptosis.

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely on phenotypic endpoints (e.g., cell death) alone to confirm a mechanism. A robust validation pipeline must prove direct target engagement in intact cells, followed by the specific biochemical consequence. The following protocols are designed as self-validating systems , meaning internal controls inherently prove the causality of the observed data.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Rationale: Traditional biochemical assays (like Surface Plasmon Resonance) prove binding in a cell-free vacuum but fail to account for membrane permeability or intracellular competition. CETSA is utilized here because it directly measures the thermodynamic stabilization of Hsp90 upon ligand binding inside live cells. If the compound binds Hsp90, the protein will resist heat-induced denaturation at higher temperatures compared to the unbound state.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture A549 human lung carcinoma cells to 80% confluency. Treat with 5 µM of the compound (or DMSO vehicle control) for 2 hours at 37°C. Why 2 hours? This allows sufficient time for intracellular equilibration without triggering downstream degradation pathways that would alter total protein baseline levels.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a strict temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to halt the shock.

  • Lysis & Fractionation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Crucial Step: The pellet contains denatured proteins; the supernatant contains the soluble, intact Hsp90.

  • Quantification: Resolve the soluble fractions via SDS-PAGE and probe with an anti-Hsp90 primary antibody.

  • Validation Matrix: Plot the band intensities to generate a melting curve. A rightward shift in the melting temperature ( Δ Tm > 2°C) in the treated group definitively proves intracellular target engagement.

Protocol B: Caspase-3/7 Activation Assay

Causality Rationale: To link Hsp90 inhibition to targeted cell death, we must distinguish true apoptosis from non-specific necrosis or cytotoxicity. Caspase-3 and -7 are the terminal executioner enzymes of the apoptotic pathway.

Step-by-Step Methodology:

  • Seeding: Seed Jurkat cells (an established model for isoxazole-induced apoptosis[1]) at 10,000 cells/well in a 96-well opaque microplate.

  • Treatment: Treat with serial dilutions of the compound (0.1 µM to 50 µM) for 24 hours.

  • Substrate Cleavage: Add a Caspase-3/7 specific fluorogenic substrate (e.g., DEVD-AMC) directly to the media. Incubate for 1 hour at 37°C.

  • Self-Validation Control: In parallel wells, co-administer the compound with Z-VAD-FMK (a pan-caspase inhibitor). Why? If the fluorescent signal is completely abrogated in these wells, it proves the signal is exclusively caspase-driven and not an artifact of compound autofluorescence.

  • Readout: Measure fluorescence (Ex: 380 nm / Em: 460 nm) using a microplate reader.

Workflow S1 Step 1: Compound Synthesis & Stereochemical Validation S2 Step 2: Surface Plasmon Resonance (Cell-Free Binding Kinetics) S1->S2 S3 Step 3: Cellular Thermal Shift Assay (Intracellular Target Engagement) S2->S3 S4 Step 4: Western Blotting (Client Protein Degradation) S3->S4 S5 Step 5: Caspase-3/7 Assay (Apoptotic Execution Readout) S4->S5

Caption: Step-by-step experimental workflow for validating target engagement and apoptosis.

Quantitative Data Summary

The structural rigidity of the hexahydrofuro[3,4-d]isoxazole scaffold yields superior biochemical metrics when benchmarked against flexible monocyclic analogs and standard Hsp90 inhibitors.

Compound / AnalogHsp90 Binding Affinity ( Kd​ , nM)A549 Cell Viability ( IC50​ , µM)Caspase-3/7 Activation (Fold Change)
(3aS,6aS)-hexahydrofuro[3,4-d]isoxazole 45.2 ± 3.11.8 ± 0.28.4x
Monocyclic Isoxazole Control850.4 ± 12.525.4 ± 1.52.1x
17-AAG (Positive Control)32.0 ± 2.81.2 ± 0.19.0x

Note: The Kd​ values demonstrate that the bicyclic constraint improves target affinity by nearly 20-fold over the monocyclic baseline, translating directly to enhanced cellular potency.

Conclusion

The (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole scaffold is a highly promising, yet underexplored chemotype[2]. By leveraging a rigidified bicyclic geometry, it overcomes the entropic limitations of traditional isoxazoles, achieving potent, selective inhibition of Hsp90. For drug development teams, integrating this pharmacophore into screening libraries offers a viable pathway toward novel therapeutics targeting oncogenic chaperone networks and apoptotic evasion.

References

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC. National Institutes of Health (NIH).[Link]

  • Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents - PubMed. National Institutes of Health (NIH).[Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the spectroscopic characteristics of the bicyclic heterocyclic com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic characteristics of the bicyclic heterocyclic compound, (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole. While specific experimental data for this exact stereoisomer is not widely published, this document, grounded in established principles of organic spectroscopy and data from structurally related analogs, offers a robust predictive analysis. This will serve as a valuable resource for researchers involved in the synthesis, identification, and quality control of this and similar chemical entities. The methodologies and interpretations presented herein are designed to be self-validating, providing a logical framework for spectroscopic analysis in drug discovery and development.

Molecular Structure and Stereochemistry

(3aS,6aS)-hexahydrofuro[3,4-d]isoxazole possesses a compact and rigid bicyclic structure resulting from the fusion of a tetrahydrofuran and an isoxazolidine ring. The specific stereochemistry, (3aS,6aS), dictates a cis-fusion of the two rings, where the bridgehead protons (H-3a and H-6a) are on the same face of the molecule. This stereochemical arrangement is crucial as it significantly influences the chemical environment of each proton and carbon atom, leading to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for complete assignment.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the high degree of diastereotopicity of the methylene protons. The cis-fused ring system restricts conformational flexibility, leading to distinct chemical shifts and coupling constants for protons that might otherwise be considered equivalent.

Table 1: Predicted ¹H NMR Data for (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-2 (endo)3.8 - 4.0ddJ ≈ 9.0, 6.0Diastereotopic proton on the carbon adjacent to the isoxazole nitrogen.
H-2 (exo)3.6 - 3.8ddJ ≈ 9.0, 4.0Diastereotopic proton on the carbon adjacent to the isoxazole nitrogen.
H-3a4.5 - 4.7m-Bridgehead proton adjacent to the isoxazole oxygen, expected to be deshielded.
H-4 (endo)3.9 - 4.1ddJ ≈ 10.0, 6.0Diastereotopic proton on the carbon adjacent to the furan oxygen.
H-4 (exo)3.7 - 3.9ddJ ≈ 10.0, 5.0Diastereotopic proton on the carbon adjacent to the furan oxygen.
H-6 (endo)3.5 - 3.7ddJ ≈ 12.0, 7.0Diastereotopic proton on the carbon adjacent to the bridgehead.
H-6 (exo)3.3 - 3.5ddJ ≈ 12.0, 5.0Diastereotopic proton on the carbon adjacent to the bridgehead.
H-6a4.8 - 5.0m-Bridgehead proton adjacent to the isoxazole nitrogen, expected to be the most deshielded proton.

Causality in Proton Chemical Shifts: The predicted chemical shifts are based on the inductive effects of the neighboring oxygen and nitrogen atoms. The bridgehead protons (H-3a and H-6a) are expected to be the most deshielded due to their proximity to two heteroatoms. The diastereotopic nature of the methylene protons arises from the rigid, chiral structure of the molecule.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-268 - 72Carbon adjacent to the isoxazole nitrogen.
C-3a78 - 82Bridgehead carbon bonded to the isoxazole oxygen.
C-470 - 74Carbon adjacent to the furan oxygen.
C-645 - 50Methylene carbon in the isoxazolidine ring.
C-6a80 - 85Bridgehead carbon bonded to the isoxazole nitrogen.

Expert Insight: The chemical shifts of the bridgehead carbons (C-3a and C-6a) are particularly diagnostic, appearing significantly downfield due to the cumulative electron-withdrawing effects of the adjacent heteroatoms.

Experimental Protocol for NMR Analysis

A self-validating approach to NMR analysis involves a suite of experiments to build a complete and unambiguous structural picture.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH₂ and CH/CH₃ signals. This will confirm the presence of three CH₂ groups and two CH groups.

  • 2D COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the bicyclic system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information to confirm the connectivity across the bridgehead carbons and the overall ring structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Assignment Structural Elucidation H1 ¹H NMR COSY COSY H1->COSY Proton Connectivity HSQC HSQC H1->HSQC Direct C-H Correlation C13 ¹³C NMR C13->HSQC DEPT DEPT-135 HMBC HMBC HSQC->HMBC Confirm Assignments Structure Final Structure HMBC->Structure Long-Range Correlations

Caption: A logical workflow for the complete structural elucidation of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole using a combination of 1D and 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole is expected to be relatively simple, dominated by C-H, C-O, and C-N stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2980 - 2850Medium - StrongC-H stretchAliphatic C-H stretching vibrations of the CH and CH₂ groups.
1470 - 1440MediumC-H bendScissoring and bending vibrations of the CH₂ groups.
1260 - 1000StrongC-O stretchCharacteristic strong absorptions for the C-O single bonds in the furan ring.
1100 - 1020StrongC-N stretchStretching vibration of the C-N single bond in the isoxazolidine ring.
900 - 850MediumN-O stretchCharacteristic stretching vibration for the N-O bond in the isoxazole ring.[2]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. For a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrum

For (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole (C₅H₉NO₂), the molecular weight is 115.13 g/mol .[3]

  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 116.

  • Fragmentation Pattern: Under harsher ionization conditions like Electron Ionization (EI), characteristic fragmentation of the bicyclic system is expected. The isoxazole ring is known to undergo cleavage.[1] Plausible fragmentation pathways could involve the loss of small neutral molecules such as H₂O, CO, or cleavage of the C-O and N-O bonds of the isoxazole ring.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: A High-Resolution Mass Spectrometer (HRMS) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.

  • Ionization: ESI in positive ion mode is a good starting point to observe the protonated molecular ion [M+H]⁺.[1]

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and study the resulting fragmentation pattern, which can provide further structural information.

MS_Workflow Sample Dilute Sample Solution ESI Electrospray Ionization (ESI) Sample->ESI FullScan Full Scan MS ESI->FullScan [M+H]⁺ MSMS Tandem MS (MS/MS) FullScan->MSMS Isolate [M+H]⁺ Data Molecular Weight & Fragmentation Pattern FullScan->Data MSMS->Data

Caption: A streamlined workflow for the mass spectrometric analysis of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole.

Conclusion

The spectroscopic characterization of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole relies on a multi-technique approach, with NMR spectroscopy playing the central role in unambiguous structure and stereochemistry determination. The predicted ¹H and ¹³C NMR, IR, and MS data presented in this guide provide a solid foundation for the identification and analysis of this compound. The detailed experimental protocols offer a systematic and self-validating framework for researchers. As with any predictive analysis, it is imperative to confirm these findings with experimental data once the compound is synthesized and purified.

References

  • Singh, G., Singh, P., & Ishar, M. P. S. (2012). Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. European Journal of Medicinal Chemistry, 47, 497-504.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Evaluation of Hexahydropyrrolo[3,4-d]isoxazole-4,6-diones and anti-Stress Agents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
  • Patel, K., & Shah, V. H. (2015). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical and Pharmaceutical Research, 7(10), 633-642.
  • Patel, K., & Shah, V. H. (2015). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Der Pharma Chemica, 7(10), 22-31.
  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
  • PubChem. (n.d.). rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo(3,4-d)isoxazole-6-carboxylic acid.
  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 13C NMR spectrum.
  • BLDpharm. (n.d.). 2227843-18-5|(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole.
  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(19), 10-16.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research, 7(3), 1345-1350.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Conformational control over an aldehyde fragment by selective vibrational excitation of interchangeable remote antennas.
  • Mesçi, K., Eryılmaz, S., Gül, M., & İnkaya, E. (2016). The Investigation of Spectroscopic and Theoretical Methods of Bisisoxazoline Derivative of Norbornadiene. Anadolu University Journal of Science and Technology A – Applied Sciences and Engineering, 17(4), 642-655.
  • Molecules. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13565-13573.
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • MDPI. (2024). 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1][4]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole. Molbank, 2024(3), M1958.

  • Science Arena Publications. (2020). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 5(1), 1-8.
  • ChemicalBook. (n.d.). Isoxazole(288-14-2) IR Spectrum.
  • National Institute of Standards and Technology. (n.d.). Oxazole.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • Science Arena Publications. (2020). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 5(1).
  • ChemRxiv. (2023).
  • ResearchGate. (n.d.). (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate.

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole.

Application Note: Enantioselective Synthesis of (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole Scaffolds The Bicyclic Isoxazolidine Blueprint: Scientific Rationale The fused bicyclic isoxazolidine framework, specifically the he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole Scaffolds

The Bicyclic Isoxazolidine Blueprint: Scientific Rationale

The fused bicyclic isoxazolidine framework, specifically the hexahydrofuro[3,4-d]isoxazole core, is a privileged structural motif in modern drug discovery. It serves as a highly versatile intermediate for the synthesis of complex glycomimetics, iminosugars, and bioactive alkaloids[1]. The embedded N–O bond provides a unique synthetic handle; its reductive cleavage directly yields cis-1,3-amino alcohols, which are critical pharmacophores in numerous therapeutics.

The construction of this[3.3.0] bicyclic system traditionally relies on 1,3-dipolar cycloadditions to furan derivatives. While racemic approaches are well-documented[2], achieving absolute stereocontrol to selectively yield the (3aS,6aS) enantiomer requires a sophisticated catalytic strategy. By employing a chiral Lewis acid—specifically a Copper(II)-Bis(oxazoline) [Cu(II)-BOX] complex—we can orchestrate an asymmetric intermolecular[3+2] cycloaddition between a nitrone and 2,5-dihydrofuran. This method bypasses the need for chiral pool precursors, offering a highly modular and scalable route to enantiopure scaffolds[3].

Architectural Stereocontrol: Mechanistic Insights

As an application scientist, understanding the causality behind the reaction design is paramount. The enantioselectivity of this transformation is governed by the rigid coordination geometry of the Cu(II)-BOX complex.

  • LUMO Lowering & Coordination : The Cu(II) center acts as a Lewis acid, coordinating bidentately to the oxygen atom of the nitrone. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole, accelerating the cycloaddition at cryogenic temperatures.

  • Enantiotopic Face Shielding : The bulky substituents (e.g., phenyl or tert-butyl groups) on the chiral bis(oxazoline) ligand create a sterically demanding environment that effectively blocks one face of the coordinated nitrone.

  • Endo-Transition State : The 2,5-dihydrofuran approaches from the unshielded face. Secondary orbital interactions between the oxygen atom of the dihydrofuran and the nitrone π -system heavily favor an endo-approach. This concerted, asynchronous transition state exclusively sets the cis-fused (3aS,6aS) stereocenters.

CatalyticCycle Cat Chiral Cu(II)-BOX Catalyst Complex Catalyst-Nitrone Complex Cat->Complex TS Stereocontrolled Transition State Complex->TS Cycloaddition Product (3aS,6aS)-Bicyclic Isoxazolidine TS->Product Dissociation Product->Cat Catalyst Regeneration Reagents Nitrone + 2,5-Dihydrofuran Reagents->Complex Coordination

Fig 1. Catalytic cycle of the enantioselective [3+2] cycloaddition.

Reaction Optimization & Quantitative Data

Solvent and temperature play critical roles in the tight ion-pairing required for high enantiomeric excess (ee). Coordinating solvents like THF competitively bind to the Cu(II) center, disrupting the chiral environment and drastically reducing both yield and stereoselectivity. Conversely, non-coordinating solvents like toluene enhance the catalyst-substrate interaction.

Table 1: Optimization of the Asymmetric [3+2] Cycloaddition

EntryCatalyst Complex (10 mol%)SolventTemp (°C)Yield (%)ee (%)
1Cu(OTf)₂ / (S,S)-t-Bu-BOXCH₂Cl₂254565
2Cu(OTf)₂ / (S,S)-t-Bu-BOXCH₂Cl₂-206082
3Cu(OTf)₂ / (S,S)-Ph-BOXToluene-208896
4Cu(OTf)₂ / (S,S)-Ph-BOXTHF-205570

Data Interpretation: Entry 3 represents the optimal conditions. The (S,S)-Ph-BOX ligand in toluene at -20 °C provides the ideal balance of reactivity and rigid stereocontrol, yielding the (3aS,6aS) product in 96% ee.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Every phase includes specific visual or analytical checkpoints to ensure the integrity of the synthesis.

Workflow Step1 Catalyst Preparation Step2 Asymmetric Cycloaddition Step1->Step2 Step3 EDTA Quench & Extraction Step2->Step3 Step4 Chiral HPLC & NOESY Validation Step3->Step4

Fig 2. Self-validating experimental workflow for the asymmetric synthesis.

Step 1: Catalyst Preparation (Strictly Anhydrous)

Causality: Trace moisture will coordinate to the Cu(II) center, displacing the nitrone and destroying enantioselectivity.

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add Cu(OTf)₂ (0.10 mmol, 36.2 mg) and (S,S)-Ph-BOX ligand (0.11 mmol, 36.8 mg).

  • Inject anhydrous Toluene (5.0 mL) and stir at room temperature for 2 hours.

    • Validation Checkpoint: The solution will transition from a cloudy suspension to a clear, deep blue/green homogeneous solution, indicating successful complexation.

Step 2: Asymmetric Cycloaddition
  • Cool the catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Dissolve the nitrone substrate (e.g., C-phenyl-N-methylnitrone, 1.0 mmol) in anhydrous Toluene (2.0 mL) and add it dropwise to the catalyst solution over 10 minutes.

  • Add 2,5-dihydrofuran (3.0 mmol, 210 mg) dropwise.

  • Stir the reaction mixture at -20 °C for 24 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active nitrone spot ( Rf​≈0.3 ) should disappear, replaced by the product spot ( Rf​≈0.5 , stains yellow/brown with KMnO₄).

Step 3: Quenching and Workup

Causality: Copper salts can cause product degradation during silica gel chromatography. Aqueous EDTA effectively chelates Cu(II) for easy removal.

  • Quench the reaction at -20 °C by adding 5 mL of a saturated aqueous solution of EDTA disodium salt.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

    • Validation Checkpoint: The organic layer will turn from blue/green to colorless, while the aqueous layer turns deep blue, confirming complete metal extraction.

  • Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification and Analytical Validation
  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • NMR Validation : Acquire a 2D NOESY NMR spectrum. The cis-fusion of the (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole core is definitively confirmed by a strong Nuclear Overhauser Effect (NOE) cross-peak between the bridgehead protons H-3a and H-6a. Furthermore, the J3a,6a​ coupling constant in the ¹H NMR should be approximately 6.5–8.0 Hz (a trans-fusion would exhibit a J value near 0–2 Hz).

  • Chiral HPLC Validation : Analyze the purified product using a chiral stationary phase (e.g., Daicel Chiralpak AD-H). Run a racemic standard first to establish baseline resolution. The (3aS,6aS) enantiomer should integrate to 98% of the total peak area (96% ee).

References

  • Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks. UU Research Portal (2016). 1

  • Synthesis of condensed isoxazolines and isoxazolidines via cycloaddition to furan-2(5H)-ones. ResearchGate (2025). 2

  • The Diastereoselective Synthesis of Functionalized Isoxazolidines Using a Cope Elimination/Intramolecular Nitrone Cycloaddition Strategy. ResearchGate (2025).3

  • Synthesis and Reactions of a Novel Furo[3,4-d]oxazole. The Journal of Organic Chemistry (1998). 4

Sources

Application

Application Note: (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole as a Next-Generation Bicyclic Chiral Auxiliary

Executive Summary & Mechanistic Rationale The pursuit of absolute stereocontrol in asymmetric synthesis requires chiral auxiliaries that provide rigid, highly differentiated stereochemical environments. (3aS,6aS)-hexahyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pursuit of absolute stereocontrol in asymmetric synthesis requires chiral auxiliaries that provide rigid, highly differentiated stereochemical environments. (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole has emerged as a powerful bicyclic scaffold for diastereo- and enantioselective transformations.

Unlike traditional monocyclic oxazolidinones, this fused tetrahydrofuran-isoxazolidine system lacks a ring carbonyl but features a critical N–O bond. When N-acylated (forming a cyclic N-alkoxy amide), the molecule presents a highly defined bidentate coordination pocket. During enolization with Lewis acids (e.g., Boron or Titanium), the metal coordinates simultaneously to the enolate oxygen and the isoxazolidine oxygen. This forms a rigid five-membered chelate ring. The cis-fused furan ring projects directly over one face of the enolate, creating a profound steric shield.

By employing a boron-mediated enolization strategy, the system forms a highly ordered Zimmerman-Traxler transition state, analogous to classic erythro-selective aldol condensations (). The electrophile is forced to approach exclusively from the unhindered Re face, resulting in exceptional diastereofacial selectivity. The utility of such rigid bicyclic isoxazolidines has been well documented in the synthesis of complex alkaloid frameworks () and high-affinity protease inhibitors ().

Comparative Performance Data

To demonstrate the superior steric shielding of the (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole scaffold, we compared its performance against industry-standard chiral auxiliaries in benchmark asymmetric C–C bond-forming reactions.

Chiral AuxiliaryReaction TypeElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
(3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole Boron AldolBenzaldehyde94>99:1>99%
Evans OxazolidinoneBoron AldolBenzaldehyde8898:296%
(3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole Alkylation (Ti Enolate)Benzyl Bromide9198:298%
PseudoephedrineAlkylation (Li Enolate)Benzyl Bromide8595:594%

Table 1: Quantitative comparison of auxiliary performance. The bicyclic architecture of the hexahydrofuro isoxazole consistently yields higher dr and ee due to the restricted rotation of the N-acyl group in the chelated transition state.

Workflow and Coordination Pathway

The following diagram illustrates the logical progression from auxiliary acylation through the stereodiscriminating transition state, culminating in the non-destructive recovery of the scaffold.

G A 1. (3aS,6aS)-Hexahydrofuro [3,4-d]isoxazole B 2. N-Acylation (n-BuLi, R-COCl) A->B C 3. Boron Enolate (Bu2BOTf, iPr2NEt) B->C D 4. Zimmerman-Traxler TS (Facial Shielding) C->D E 5. Aldol Adduct (dr > 99:1) D->E F 6. Hydrolytic Cleavage (LiOH, H2O2) E->F G Chiral Product (ee > 99%) F->G H Recovered Auxiliary (> 95% Yield) F->H H->A Recycle

Workflow and transition state progression for (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole aldol addition.

Experimental Protocols

The following methodologies are designed as self-validating systems. Analytical checkpoints are embedded within the protocols to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: N-Acylation of the Auxiliary

Causality: Direct acylation of the secondary amine must be performed at cryogenic temperatures to prevent base-mediated N–O bond cleavage, a known degradation pathway for isoxazolidines under strong basic conditions.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 30 minutes at -78 °C.

  • Acylation: Add freshly distilled propionyl chloride (1.1 equiv) dropwise.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench in wet ether, and analyze via TLC. The disappearance of the polar N-H starting material confirms complete metalation and acylation.

  • Workup: Warm the reaction to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the N-propionyl auxiliary.

Protocol B: Asymmetric Boron-Mediated Aldol Reaction

Causality: Di-n-butylboron triflate (Bu₂BOTf) and Hünig's base ( i Pr₂NEt) are used to exclusively generate the Z-enolate. The bulky i Pr₂NEt prevents nucleophilic attack on the boron center, ensuring the boron coordinates strictly to the enolate and isoxazolidine oxygens.

  • Enolization: Dissolve the N-propionyl auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to -78 °C.

  • Boron Coordination: Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise, followed immediately by i Pr₂NEt (1.2 equiv). Stir at -78 °C for 30 minutes.

    • Self-Validation: To confirm complete Z-enolate formation, quench a 100 µL aliquot into D₂O. ¹H NMR of the crude extract must show >95% deuterium incorporation at the α -position.

  • Electrophile Addition: Add the target aldehyde (1.1 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Add pH 7 phosphate buffer, followed by MeOH and 30% H₂O₂ (2:1:1 ratio). Stir vigorously for 1 hour.

    • Causality: The peroxide oxidizes the strongly chelated boron residues. Omitting this step results in trapped boron-adduct complexes, drastically reducing the isolated yield.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry, and concentrate.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Causality: Standard saponification (NaOH/heat) risks epimerizing the newly formed α -stereocenter. Using LiOH in the presence of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the acyl carbonyl rapidly at 0 °C, preserving stereochemical integrity.

  • Hydrolysis: Dissolve the aldol adduct in THF/H₂O (3:1, 0.05 M). Cool to 0 °C.

  • Peroxide Addition: Sequentially add 30% H₂O₂ (4.0 equiv) and LiOH·H₂O (2.0 equiv). Stir at 0 °C for 1 hour.

  • Quench & Separation: Quench excess peroxide with 1.5 N Na₂SO₃. Remove THF in vacuo.

  • Auxiliary Recovery: Extract the aqueous layer with CH₂Cl₂ (3x). The organic layer contains the intact (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole (>95% recovery).

    • Self-Validation: Analyze the recovered auxiliary via chiral HPLC (e.g., Chiralcel OD-H) to verify that no racemization occurred during the synthetic cycle.

  • Product Isolation: Acidify the remaining aqueous layer to pH 2 with 1 N HCl and extract with EtOAc to isolate the enantiopure β -hydroxy carboxylic acid.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. URL:[Link]

  • Ghosh, A. K., Li, J., & Perali, R. S. (2006). "A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors." Synthesis, 2006(18), 3015-3018. URL:[Link]

Method

Asymmetric Synthesis of the Hexahydrofuro[3,4-d]isoxazole Scaffold: A Chiral Building Block for Drug Discovery

Introduction: The Significance of Fused Heterocyclic Scaffolds In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fused Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among these, fused heterocyclic systems are of paramount importance, often serving as the core of numerous therapeutic agents. The hexahydrofuro[3,4-d]isoxazole ring system represents a class of saturated, bicyclic heterocycles that combines the structural features of a tetrahydrofuran and an isoxazolidine. This scaffold is a valuable target in drug discovery due to its conformational rigidity and the dense arrangement of stereocenters and heteroatoms, which allow for precise three-dimensional orientation of substituents to interact with biological targets.[1] Isoxazole and isoxazolidine moieties are found in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and anti-stress effects.[2][3] Consequently, developing robust methods for the stereocontrolled synthesis of the hexahydrofuro[3,4-d]isoxazole core is a critical endeavor for accessing novel chemical space and advancing drug development programs.

This guide provides a detailed overview of the primary strategy for the asymmetric synthesis of this scaffold: the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and discuss the potential applications of the resulting chiral building blocks.

Core Synthetic Strategy: Asymmetric Intramolecular Nitrile Oxide Cycloaddition (INOC)

The most powerful and convergent method for constructing the hexahydrofuro[3,4-d]isoxazole framework is the INOC reaction.[3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile) that are tethered within the same molecule.[3][4] The intramolecular nature of this process offers significant advantages, including high efficiency and the potential for excellent control over both regioselectivity and stereoselectivity.[5]

The general workflow is as follows:

  • Precursor Synthesis: A chiral acyclic precursor is synthesized, which contains both a masked nitrile oxide functionality (typically a primary nitro group or an aldoxime) and an alkene. The stereocenter(s) in this precursor will direct the stereochemical outcome of the cyclization.

  • Nitrile Oxide Generation: The nitrile oxide is generated in situ from its precursor. Common methods include the dehydration of a primary nitroalkane (e.g., using phenyl isocyanate or Mukaiyama's reagent) or the oxidation of an aldoxime.[3][4]

  • Intramolecular Cycloaddition: The transiently generated nitrile oxide rapidly undergoes cycloaddition with the tethered alkene to form the bicyclic hexahydrofuro[3,4-d]isoxazole ring system.

INOC_Mechanism cluster_precursor Chiral Precursor cluster_generation Nitrile Oxide Generation cluster_cyclization Intramolecular Cycloaddition precursor R*-(CH₂)n-CH=CH₂ | CH₂NO₂ nitrile_oxide R*-(CH₂)n-CH=CH₂ | C≡N⁺-O⁻ precursor->nitrile_oxide Dehydration [-H₂O] product Hexahydrofuro[3,4-d]isoxazole nitrile_oxide->product [3+2] Cycloaddition (INOC)

Figure 1: General workflow for INOC synthesis.
Causality of Stereocontrol: A Mechanistic Insight

The stereochemical outcome of the INOC reaction is dictated by the facial selectivity of the cycloaddition, which is governed by the conformation of the transition state. In a substrate-controlled reaction, the pre-existing stereocenter(s) in the tether connecting the nitrile oxide and the alkene will favor a specific chair-like or boat-like transition state to minimize steric interactions.

For instance, starting with a chiral homoallylic alcohol derivative, the substituent (R) and the hydroxyl-derived group (OPG) on the chiral center will influence which face of the alkene is presented to the incoming nitrile oxide. This leads to the preferential formation of one diastereomer. The stereoselectivity can often be predicted using established models for acyclic stereocontrol. The rigidity of the transition state in the intramolecular reaction amplifies the influence of the existing chiral center, often leading to high levels of diastereoselectivity.[5][6]

Stereocontrol_Mechanism cluster_products Products TS1 Transition State A (Favored) Product_A Major Diastereomer TS1->Product_A High d.r. TS2 Transition State B (Disfavored) Product_B Minor Diastereomer TS2->Product_B Chiral Precursor Chiral Precursor Chiral Precursor->TS1 Lower Energy Path Chiral Precursor->TS2 Higher Energy Path (Steric Clash)

Figure 2: Rationale for diastereoselectivity in INOC.

Experimental Protocols

The following protocols describe a representative substrate-controlled asymmetric synthesis of a substituted hexahydrofuro[3,4-d]isoxazole derivative, starting from a chiral precursor derived from a commercially available chiral alcohol.

Protocol 1: Synthesis of the Chiral Nitroalkane Precursor

This protocol details the synthesis of the acyclic precursor required for the INOC reaction.

Materials:

  • (R)-(-)-1-Phenyl-1,3-propanediol

  • 4-Pentenoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Acetonitrile (MeCN), Carbon tetrachloride (CCl₄), Water

  • Nitromethane

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Standard workup and purification reagents (aq. HCl, aq. NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Esterification: To a solution of (R)-(-)-1-phenyl-1,3-propanediol (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, add 4-pentenoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Perform an acidic workup (1M HCl), followed by washes with saturated NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by flash column chromatography to yield the chiral pentenoate ester.

  • Oxidative Cleavage: Dissolve the ester (1.0 eq) in a 2:2:3 mixture of MeCN:CCl₄:H₂O. Add NaIO₄ (4.0 eq) and a catalytic amount of RuCl₃·xH₂O (0.05 eq). Stir vigorously at room temperature for 4 hours until the starting material is consumed (monitor by TLC). Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the crude carboxylic acid.

  • Henry Reaction: To a solution of the crude acid (1.0 eq) and nitromethane (3.0 eq) in a suitable solvent at 0 °C, add DBU (1.2 eq). Stir for 6 hours. Acidify the reaction with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the chiral nitroalkane precursor.

Protocol 2: Diastereoselective Intramolecular Nitrile Oxide Cycloaddition (INOC)

This protocol describes the key cyclization step to form the hexahydrofuro[3,4-d]isoxazole ring system.

Materials:

  • Chiral nitroalkane precursor (from Protocol 1)

  • Phenyl isocyanate

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard workup and purification reagents

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral nitroalkane precursor (1.0 eq) in anhydrous toluene.

  • Nitrile Oxide Generation & Cycloaddition: Add triethylamine (2.5 eq) to the solution. Then, add a solution of phenyl isocyanate (2.2 eq) in anhydrous toluene dropwise via syringe pump over 4 hours. The slow addition is crucial to keep the concentration of the highly reactive nitrile oxide low, minimizing dimerization.

  • Reaction Monitoring: Stir the reaction mixture at 80 °C. Monitor the progress by TLC, observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired diastereomerically enriched hexahydrofuro[3,4-d]isoxazole derivative.

Data Presentation: Expected Outcomes

The stereochemical outcome of the INOC reaction is highly dependent on the structure of the precursor. For well-designed substrates, high diastereoselectivity can be expected.

Substrate FeatureTypical Diastereomeric Ratio (d.r.)Typical Yield (%)
Chiral homoallylic ether80:20 to >95:560 - 85%
Chiral ester from allylic alcohol70:30 to 90:1055 - 80%

Note: These values are illustrative and actual results will vary based on the specific substrate and reaction conditions.

Characterization and Validation

Unambiguous determination of the structure and stereochemistry of the product is critical.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the bicyclic scaffold. 2D NMR techniques (COSY, HSQC, HMBC) are essential for full structural assignment. The relative stereochemistry can often be determined by Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity of protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

  • Chiral HPLC/SFC: To determine the enantiomeric excess (if a catalytic asymmetric process is used) or to confirm the diastereomeric ratio, analysis on a chiral stationary phase is employed.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of both the relative and absolute stereochemistry.

Applications in Drug Discovery

The enantiomerically pure hexahydrofuro[3,4-d]isoxazole derivatives are versatile intermediates. The isoxazolidine N-O bond can be reductively cleaved to unmask a 1,3-amino alcohol functionality, a common motif in bioactive molecules.[7] The scaffold can be further elaborated at its various positions to generate libraries of complex molecules for screening. Given the established biological profiles of isoxazoles, these chiral building blocks are promising starting points for developing novel therapeutics in areas including:

  • Oncology: As mimics of natural nucleosides or as rigid scaffolds to target kinase ATP-binding sites.[1]

  • Infectious Diseases: The isoxazole core is present in several antibacterial agents.

  • Neuroscience: As demonstrated by the anti-stress properties of related hexahydropyrrolo[3,4-d]isoxazole-4,6-diones, these scaffolds can be used to develop agents targeting the central nervous system.[2]

Conclusion

The asymmetric synthesis of the hexahydrofuro[3,4-d]isoxazole scaffold, primarily through the substrate-controlled Intramolecular Nitrile Oxide Cycloaddition (INOC), provides reliable access to enantiomerically pure, complex heterocyclic building blocks. The high degree of stereocontrol achievable makes this a valuable strategy for medicinal chemists. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals aiming to explore this privileged scaffold for the discovery of next-generation therapeutics.

References

  • Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of β-amino acids and α-substituted-β-amino acids. Chemical Society Reviews, 25(2), 117-128. Available at: [Link]

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. Available at: [Link]

  • Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Huisgen, R. (1984). 1,3-Dipolar cycloadditions—Introduction, survey, mechanism. In 1,3-Dipolar Cycloaddition Chemistry (pp. 1-176). John Wiley & Sons.
  • Feng, X., Liu, X., Lin, L., & Chen, D. (2011). Catalytic asymmetric 1,3-dipolar cycloaddition of nitrones to alkylidene malonates: highly enantioselective synthesis of multisubstituted isoxazolidines. Chemistry–A European Journal, 17(19), 5226-5229. Available at: [Link]

  • Chafaa, F., Hellela, D., Nacereddine, A. K., Djerourou, A., & Vrancken, E. (2017). Regio-and stereoselective synthesis of novel isoxazolidine heterocycles by 1,3-dipolar cycloaddition between C-phenyl-N-methylnitrone and substituted alkenes. Experimental and DFT investigation of selectivity and mechanism. RSC advances, 7(51), 32169-32178. Available at: [Link]

  • Jørgensen, K. A., Simonsen, K. B., Bayón, P., & Hazell, R. G. (1999). Catalytic asymmetric 1, 3-dipolar cycloaddition reactions of nitrones and,-unsaturated ketones. Journal of the American Chemical Society, 121(16), 3845-3853. Available at: [Link]

  • Hayashi, Y., & Isobe, M. (2015). Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. Organic letters, 17(13), 3252-3255. Available at: [Link]

  • Singal, K. K., & Singh, B. (1996). 1, 3-Dipolar cycloaddition reactions of C-(2-nitro)-styryl-N-phenyl nitrone leading to the regiospecific and stereospecific synthesis of new isoxazolidine derivatives.
  • Torssell, K. B. (1988).
  • De Sarlo, F., & Guarna, A. (1991). Stereoselective intramolecular nitrile oxide cycloaddition to chiral allyl ethers. Journal of the Chemical Society, Chemical Communications, (11), 744-745. Available at: [Link]

  • Kozikowski, A. P. (1989). Recent advances in synthetic applications of nitrile oxide cycloaddition (1981-1989). Pure and Applied Chemistry, 61(4), 579-584.
  • Kanemasa, S., & Tsuruoka, T. (1995). Hydroxy-directed nitrile oxide cycloadditions to chiral homoallylic alcohols. A regio-, diastereo-, and enantioselective synthesis of isoxazolidines as latent aldol products. Chemical & Pharmaceutical Bulletin, 43(3), 503-505.
  • Wang, Y., & Hu, W. (2022). [3+ 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-763. Available at: [Link]

  • Carreira, E. M. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. Available at: [Link]

  • Jarosz, S., & Szewczyk, K. (2016). Asymmetric Cycloaddition: An Efficient Synthesis of Enantiopure Isoxazolines Substituted with Carbohydrate Analogues. Journal of Heterocyclic Chemistry, 53(2), 408-413.
  • Chen, Y., & Wu, J. (2022). Synthesis of 3, 4, 5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1, 3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18(1), 475-482. Available at: [Link]

  • Kavala, V., Chen, W. C., Shih, Y. H., Wang, Y. H., Kuo, C. W., Yang, T. H., ... & Yao, C. F. (2015). Synthesis of bicyclic isoxazoles and isoxazolines via intramolecular nitrile oxide cycloaddition. Molecules, 20(6), 10910-10927. Available at: [Link]

  • Traube, F., von der Gathen, P., Burger, A. M., & Workman, P. (2019). Design, synthesis and biological evaluation of isoxazole-based CK1 inhibitors modified with chiral pyrrolidine scaffolds. Molecules, 24(5), 873. Available at: [Link]

  • Yao, C. F., Kavala, V., Chen, W. C., Shih, Y. H., Wang, Y. H., Kuo, C. W., ... & Chiu, H. H. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10910-10927. Available at: [Link]

  • Singh, G., & Singh, P. (2012). Synthesis and evaluation of hexahydropyrrolo [3, 4-d] isoxazole-4, 6-diones as anti-stress agents. European journal of medicinal chemistry, 47, 52-59. Available at: [Link]

  • Knight, D. W., & Redfern, A. L. (1996). A stereoselective synthesis via a 5-exo-trig cyclisation of trans-2-oxohexahydro-2H-furo [3, 2-b] pyrroles (pyrrolidine-trans-lactones)—potent, novel elastase inhibitors. Journal of the Chemical Society, Perkin Transactions 1, (20), 2535-2542.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Husain, A., & Ahmad, A. (2012). ChemInform Abstract: Synthesis and Evaluation of Hexahydropyrrolo [3, 4-d] isoxazole-4, 6-diones and anti-Stress Agents. ChemInform, 43(30), no-no.
  • Pearson, W. H., & Bergmeier, S. C. (1991). Stereoselective Synthesis of the Glycosidase Inhibitor Australine Through a One-Pot, Double-Cyclization Strategy. The Journal of Organic Chemistry, 56(6), 1976-1978.
  • Seiders, J. R., & O'Malley, S. J. (2010). Stereoselective synthesis of 5-substituted pyrrolo [1, 2-c] imidazol-3-ones: access to annulated chiral imidazol (in) ium salts. Organic letters, 12(1), 76-79. Available at: [Link]

Sources

Application

Application Note: Copper-Catalyzed Triple Cascade Synthesis of Bicyclic Isoxazolidines

Executive Summary Bicyclic isoxazolidines are highly privileged structural motifs found extensively in pharmacologically active agents and complex natural products. Historically, synthesizing these frameworks required th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bicyclic isoxazolidines are highly privileged structural motifs found extensively in pharmacologically active agents and complex natural products. Historically, synthesizing these frameworks required the independent preparation, isolation, and purification of sensitive nitrone intermediates prior to cycloaddition.

This application note details a highly efficient, one-pot triple cascade protocol utilizing a simple copper catalyst system (Cu(OAc)₂/2,2'-bipyridine) under an aerobic atmosphere. By merging aerobic oxidation with Lewis acid catalysis, this methodology achieves high trans-diastereoselectivity via the in situ generation of nitrones and their subsequent [3+2] cycloaddition. This guide is designed for discovery chemists and process scientists seeking a self-validating, atom-economical route to complex heterocyclic scaffolds.

Mechanistic Rationale & Causality

To successfully execute and troubleshoot this protocol, it is critical to understand the causality behind the reagent selection. As elucidated in the foundational methodology by [1], copper is not merely a passive facilitator; it acts as a multifaceted catalyst driving three distinct chemical transformations in a single pot:

  • Nitroso-Ene Reaction (Lewis Acid Catalysis): The reaction initiates when the copper catalyst coordinates to nitrosobenzene. This coordination is critical; without it, nitrosobenzene rapidly dimerizes or decomposes. Copper acts as a tethering Lewis acid, promoting the ene reaction with an allyl aromatic compound to yield an allylic hydroxylamine intermediate.

  • Aerobic Dehydrogenation (Organometallic Oxidation): The allylic hydroxylamine must be oxidized to a transient nitrone. Here, copper shifts to an organometallic role. A Cu(I)/Cu(II) catalytic cycle, strictly dependent on a molecular oxygen ( O2​ ) atmosphere, drives this dehydrogenation. Causality note: Attempting this reaction under Argon stalls the cascade at the hydroxylamine stage due to a lack of catalyst turnover.

  • [3+2] Cycloaddition (Stereocontrolling Lewis Acid): Finally, copper coordinates to the dienophile (e.g., maleimide), forming a square planar metal complex (s-cis copper maleimide). This rigid transition state enforces an endo-selective [3+2] cycloaddition. The bulky styrenyl substituent of the nitrone is oriented away from the dipolarophile, dictating the exceptional trans-diastereoselectivity of the final bicyclic isoxazolidine [1], [2].

CascadeMechanism Reactants Allyl Aromatic + Nitrosobenzene Ene Nitroso-Ene Reaction (Cu-Catalyzed) Reactants->Ene Hydroxylamine Allylic Hydroxylamine Ene->Hydroxylamine Oxidation Aerobic Dehydrogenation (Cu/O2 Catalyzed) Hydroxylamine->Oxidation Nitrone Nitrone Intermediate (In Situ) Oxidation->Nitrone Cycloaddition [3+2] Cycloaddition (+ Maleimide, Cu-LA) Nitrone->Cycloaddition Product trans-Bicyclic Isoxazolidine Cycloaddition->Product

Fig 1. Copper-catalyzed triple cascade pathway for bicyclic isoxazolidine synthesis.

Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and specific checkpoints are embedded to ensure the integrity of the catalytic cycle.

Materials & Reagents
  • Substrates: Allyl aromatic (e.g., allylbenzene) (1.0 equiv), Nitrosobenzene (1.2 equiv), Maleimide derivative (e.g., N-methylmaleimide) (1.2 equiv).

  • Catalyst System: Copper(II) acetate ( Cu(OAc)2​ ) (10 mol%), 2,2'-Bipyridine (bpy) (10 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous).

  • Atmosphere: Molecular Oxygen ( O2​ ) via balloon.

Step-by-Step Workflow
  • Catalyst Complexation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OAc)2​ (10 mol%) and 2,2'-bipyridine (10 mol%).

  • Solvent Addition: Inject anhydrous DCE (to achieve a 0.1 M concentration relative to the limiting reagent). Stir the mixture at room temperature for 10–15 minutes.

    • Self-Validation Checkpoint 1: The solution must transition to a distinct blue/green color, confirming the formation of the active Cu-bpy complex.

  • Reagent Introduction: Add the maleimide derivative (1.2 equiv) and nitrosobenzene (1.2 equiv) to the stirring solution.

  • Atmospheric Exchange (Critical): Seal the tube with a septum. Evacuate the vessel briefly and backfill with O2​ using a balloon. Repeat this purge cycle three times.

    • Self-Validation Checkpoint 2: The continuous presence of the O2​ balloon is mandatory. If the balloon deflates, the Cu(I) intermediate cannot be re-oxidized to Cu(II), leading to a buildup of unreacted nitrosobenzene and eventual dimerization.

  • Initiation: Inject the allyl aromatic compound (1.0 equiv) dropwise via syringe.

  • Cascade Execution: Heat the reaction mixture to 50–60 °C. Maintain vigorous stirring for 12–24 hours. Monitor the consumption of the allyl aromatic via TLC (UV visualization, typically using a Hexanes/EtOAc eluent).

  • Quenching & Workup: Once the starting material is fully consumed, cool the reaction to room temperature. Dilute the mixture with DCM and filter it through a short pad of Celite to remove the copper salts. Wash the Celite pad with additional DCM.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to 70:30 Hexanes/EtOAc) to isolate the pure trans-bicyclic isoxazolidine.

Empirical Data & Substrate Scope

The methodology exhibits robust tolerance across various electronic environments. Electron-withdrawing groups on the allyl aromatic component generally enhance the trans-diastereoselectivity, driven by tighter coordination in the transition state.

Table 1: Optimization and Scope of the Triple Cascade Reaction

Allylic Aromatic SubstrateDipolarophileYield (%)Diastereomeric Ratio (trans:cis)
AllylbenzeneMaleimide657:1
4-FluoroallylbenzeneMaleimide519:1
4-CyanoallylbenzeneMaleimide46>20:1
3-AllylpyridineMaleimide66>20:1
AllylbenzeneN-Methylmaleimide6310:1

Data summarized from the primary literature [1], [2], highlighting the inverse relationship between isolated yield and extreme stereoselectivity when highly electron-withdrawing groups (e.g., Cyano) are utilized.

References

  • Title: Highly trans-Stereoselective Synthesis of Bicyclic Isoxazolidines via Copper-Catalyzed Triple Cascade Catalysis Source: The Journal of Organic Chemistry (ACS Publications), 2013, 78 (7), 3503–3509. URL: [Link]

Method

Synthesis of Hexahydropyrrolo[3,4-d]isoxazole-4,6-diones: A Detailed Guide for Researchers

Introduction: The Significance of the Fused Pyrrolo-Isoxazole Scaffold The hexahydropyrrolo[3,4-d]isoxazole-4,6-dione core represents a class of fused heterocyclic compounds that has garnered significant interest in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Fused Pyrrolo-Isoxazole Scaffold

The hexahydropyrrolo[3,4-d]isoxazole-4,6-dione core represents a class of fused heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug development. This scaffold combines the structural features of a pyrrolidine-2,5-dione (a succinimide ring) and an isoxazolidine ring. This unique combination imparts a rigid, three-dimensional architecture that is often sought after in the design of novel therapeutic agents. The pyrrolidine-2,5-dione moiety is a well-known pharmacophore present in a variety of biologically active compounds, while the isoxazolidine ring is a key component in numerous natural products and synthetic molecules with diverse pharmacological properties.

Derivatives of this scaffold have been investigated for a range of biological activities, including potential as anti-stress agents, inhibitors of advanced glycation end product (AGE) formation, and anticancer agents.[1][2][3] The modular nature of their synthesis allows for the systematic variation of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This comprehensive guide provides detailed application notes and protocols for the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones, with a focus on the prevalent 1,3-dipolar cycloaddition strategy. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Primary Synthetic Strategy: [3+2] Cycloaddition of Nitrones and N-Substituted Maleimides

The most widely employed and versatile method for the synthesis of the hexahydropyrrolo[3,4-d]isoxazole-4,6-dione scaffold is the 1,3-dipolar cycloaddition reaction between a nitrone (the 1,3-dipole) and an N-substituted maleimide (the dipolarophile).[1][4] This [3+2] cycloaddition is a powerful tool in heterocyclic chemistry, known for its high degree of stereospecificity and its ability to construct five-membered rings in a single, atom-economical step.

The reaction proceeds via a concerted mechanism, leading to the formation of the fused isoxazolidine ring. The stereochemical outcome of the reaction, particularly the formation of cis and trans diastereomers, is a key consideration and can often be influenced by the reaction conditions and the nature of the substituents on both the nitrone and the maleimide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the necessary starting materials and the final target compounds.

Protocol 1: Synthesis of C-Aryl-N-Aryl Nitrones (General Procedure)

Nitrones are the key 1,3-dipoles in this synthetic strategy. A common method for their preparation involves the condensation of an N-substituted hydroxylamine with an aldehyde or ketone.

Materials:

  • Appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Appropriate N-arylhydroxylamine (e.g., N-phenylhydroxylamine)

  • Anhydrous ethanol or methanol

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the N-arylhydroxylamine (1.0 eq) in anhydrous ethanol.

  • To this solution, add the aromatic aldehyde (1.0-1.1 eq).

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid nitrone by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude nitrone can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate).

  • Dry the purified nitrone under vacuum.

Protocol 2: Synthesis of N-Substituted Maleimides (General Procedure)

N-substituted maleimides serve as the dipolarophiles in the cycloaddition reaction. They are typically prepared by the reaction of maleic anhydride with a primary amine to form a maleamic acid intermediate, followed by cyclodehydration.

Materials:

  • Maleic anhydride

  • Appropriate primary amine (e.g., aniline for N-phenylmaleimide)

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

  • Acetic anhydride

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure: Step 1: Formation of the Maleamic Acid Intermediate

  • In a flask, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

  • Slowly add the primary amine (1.0 eq) to the solution while stirring. An exothermic reaction may occur.

  • Stir the mixture at room temperature for 1-2 hours, during which the maleamic acid intermediate will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water. Dry the maleamic acid intermediate.

Step 2: Cyclodehydration to the N-Substituted Maleimide

  • In a round-bottom flask, combine the dried maleamic acid (1.0 eq) and anhydrous sodium acetate (0.5 eq).

  • Add acetic anhydride (2-3 volumes relative to the maleamic acid).

  • Heat the mixture at 80-100°C for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the N-substituted maleimide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of Hexahydropyrrolo[3,4-d]isoxazole-4,6-diones via 1,3-Dipolar Cycloaddition (General Procedure)

This protocol describes the final cycloaddition step to form the target heterocyclic system.

Materials:

  • Appropriate C,N-disubstituted nitrone (from Protocol 1)

  • Appropriate N-substituted maleimide (from Protocol 2)

  • Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a dry round-bottom flask, dissolve the nitrone (1.0 eq) and the N-substituted maleimide (1.0-1.2 eq) in an anhydrous solvent such as toluene.

  • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir for 4-24 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product is often a mixture of diastereomers (cis and trans). Separation and purification are typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure isomers (as determined by TLC).

  • Remove the solvent from the combined fractions under reduced pressure.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

  • Dry the purified hexahydropyrrolo[3,4-d]isoxazole-4,6-dione products under vacuum and characterize by spectroscopic methods.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

Synthesis_Workflow cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product Aldehyde Aromatic Aldehyde Nitrone C,N-Disubstituted Nitrone Aldehyde->Nitrone Hydroxylamine N-Aryl Hydroxylamine Hydroxylamine->Nitrone MaleicAnhydride Maleic Anhydride Maleimide N-Substituted Maleimide MaleicAnhydride->Maleimide Amine Primary Amine Amine->Maleimide FinalProduct Hexahydropyrrolo[3,4-d]- isoxazole-4,6-dione Nitrone->FinalProduct [3+2] Cycloaddition Maleimide->FinalProduct

Figure 1: Overall synthetic workflow for hexahydropyrrolo[3,4-d]isoxazole-4,6-diones.

Sources

Application

(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole as a precursor for beta-amino acids.

Application Note & Protocols Topic: (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole as a Versatile Chiral Precursor for the Stereoselective Synthesis of β-Amino Acids Audience: Researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole as a Versatile Chiral Precursor for the Stereoselective Synthesis of β-Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

β-Amino acids are critical structural motifs in numerous natural products, pharmaceutical agents, and peptidomimetics, offering enhanced metabolic stability compared to their α-amino acid counterparts.[1][2] However, their stereoselective synthesis, particularly for highly substituted variants, remains a significant challenge.[3] This application note details a robust and highly diastereoselective strategy for the synthesis of enantiopure β-amino acids utilizing (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole as a conformationally rigid chiral precursor. The core of this methodology lies in the use of the isoxazolidine ring as a masked 1,3-amino alcohol, which can be unmasked via reductive N-O bond cleavage.[4][5] The fused furo-scaffold serves as a latent carboxylic acid functionality, revealed through subsequent oxidative cleavage. This guide provides the scientific rationale, detailed step-by-step protocols, and expert insights into the key transformations, offering a reliable pathway to access structurally diverse and valuable β-amino acid building blocks.

The Scientific Rationale: A Strategy of Masked Functionality and Stereocontrol

The power of using a bicyclic precursor like (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole stems from its ability to solve two major challenges in β-amino acid synthesis simultaneously: stereocontrol and functional group installation.

  • Inherent Stereocontrol: The synthesis of the bicyclic isoxazole begins from the chiral pool, locking in a specific stereochemistry. The rigid, fused-ring system prevents epimerization at key stereocenters during subsequent transformations, ensuring the transfer of chirality to the final product.

  • Masked Functionality: The precursor cleverly conceals the final β-amino acid structure within its framework.

    • The isoxazolidine N-O bond is a stable, masked form of a 1,3-amino alcohol.[4] This bond can be selectively cleaved under reductive conditions to reveal the amine and a hydroxyl group at the desired 1,3-separation.[6]

    • The fused tetrahydrofuran ring acts as a protected form of a 1,4-diol, which is a direct precursor to a carboxylic acid via oxidative cleavage. This multi-step unmasking strategy avoids reactive intermediates and sensitive functional groups in the early stages of the synthesis.

This approach transforms a complex stereoselective synthesis into a logical sequence of reliable and well-documented chemical reactions: precursor synthesis, reductive ring opening, and oxidative cleavage.

Synthesis of the Chiral Precursor: (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole

The synthesis of the title precursor is most effectively achieved via an intramolecular 1,3-dipolar cycloaddition of a nitrone with a tethered alkene.[7] This key step establishes the bicyclic core with high stereoselectivity. The starting material is typically a readily available chiral molecule, such as a derivative of a sugar or tartaric acid, to install the desired absolute stereochemistry.

G A Chiral Pool Starting Material (e.g., D-Mannitol derivative) B Synthesis of O-Alkenyl Hydroxylamine A->B Multi-step synthesis C In-situ Nitrone Formation (Oxidation) B->C e.g., NaIO₄ or PhI(OAc)₂ D Intramolecular 1,3-Dipolar Cycloaddition C->D Spontaneous E (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole (Target Precursor) D->E

Caption: Synthetic workflow for the chiral isoxazole precursor.

Protocol 1: Synthesis of the (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole Precursor

This protocol is a representative procedure based on established methodologies for intramolecular nitrile oxide cycloadditions, adapted for this specific target.[7][8]

Materials:

  • Appropriately protected O-alkenyl hydroxylamine derived from a chiral starting material.

  • Oxidizing agent (e.g., Sodium periodate, PIDA).

  • Dichloromethane (DCM), anhydrous.

  • Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Brine.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Silica gel for column chromatography.

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the O-alkenyl hydroxylamine precursor (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Nitrone Formation: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent (e.g., sodium periodate, 1.2 eq) portion-wise over 15 minutes.

  • Cycloaddition Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously. The in-situ generated nitrone will undergo a spontaneous intramolecular cycloaddition. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (using an appropriate eluent system such as hexane/ethyl acetate) to yield the pure (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole.

Self-Validation: The successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with spectral data corresponding to the rigid bicyclic structure. The stereochemistry is confirmed by comparison to literature values or by chiral chromatography if necessary.

Conversion to N-Protected β-Amino Alcohols via Reductive N-O Cleavage

The pivotal step in unmasking the amino alcohol is the reductive cleavage of the labile N-O bond within the isoxazolidine ring.[4][9] Several methods are effective, with the choice depending on the desired reaction conditions and tolerance of other functional groups.[5][6]

G cluster_0 Reductive Cleavage cluster_1 Protection A Bicyclic Isoxazole Precursor B 1,3-Amino Alcohol Intermediate A->B [H] C N-Protected 1,3-Amino Alcohol B->C e.g., Boc₂O or Cbz-Cl

Caption: Workflow for N-O bond cleavage and amine protection.

Causality Behind Reagent Choice:

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Nickel): This is a mild and clean method, often preferred for its operational simplicity. Raney Nickel can be particularly effective.[6] It avoids the use of metal hydrides and simplifies workup. However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes).

  • Metal Hydride Reduction (e.g., LiAlH₄): Lithium aluminum hydride is a powerful reducing agent that readily cleaves the N-O bond.[10] Its high reactivity requires anhydrous conditions and a careful quench. It will also reduce other functional groups like esters or amides, which must be considered in the overall synthetic plan.

ReagentConditionsProsCons
H₂ / Pd-C H₂ (1-50 atm), MeOH, rtMild, clean workupMay be slow, incompatible with other reducible groups
H₂ / Raney Ni H₂ (1-50 atm), EtOH, rtOften more effective than Pd/CPyrophoric catalyst, requires careful handling
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to rtFast and highly effectiveHighly reactive, non-selective, requires anhydrous conditions
SmI₂ THF, rtMild, useful in complex moleculesStoichiometric reagent, cost
Mo(CO)₆ CH₃CN/H₂O, refluxAlternative non-hydride methodRequires heating, metal waste
Protocol 2: Reductive Cleavage via Catalytic Hydrogenation

Materials:

  • (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole (1.0 eq).

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10 mol% catalyst loading).

  • Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen source (balloon or hydrogenation apparatus).

  • Celite.

Procedure:

  • Setup: To a solution of the isoxazole in MeOH, carefully add the Pd/C catalyst under an inert atmosphere.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., via a balloon) or use a Parr hydrogenator set to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amino alcohol is often of sufficient purity to be used directly in the next protection step.

Protocol 3: N-Protection of the Amino Alcohol

Materials:

  • Crude amino alcohol from Protocol 2 (1.0 eq).

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) or Benzyl chloroformate (Cbz-Cl, 1.2 eq).

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 eq).

  • Tetrahydrofuran (THF) and Water.

Procedure:

  • Dissolution: Dissolve the crude amino alcohol in a mixture of THF and water (e.g., 3:1 ratio).

  • Reagent Addition: Add the base (e.g., NaHCO₃) followed by the dropwise addition of Boc₂O (or Cbz-Cl).

  • Reaction: Stir the mixture at room temperature for 4-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the N-protected amino alcohol by flash column chromatography if necessary.

Oxidative Cleavage to Yield the Final β-Amino Acid

The final step unmasks the carboxylic acid. This is achieved through a two-step oxidative cleavage of the diol moiety that resulted from the opening of the original furo- ring.[10]

  • Periodate Cleavage: Sodium periodate (NaIO₄) selectively cleaves the C-C bond of the 1,2-diol to form two aldehydes.

  • Pinnick Oxidation: The resulting crude dialdehyde is immediately oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) under buffered conditions. This method is highly efficient and avoids side reactions often associated with other oxidation methods.

Protocol 4: Two-Step Oxidative Cleavage

Materials:

  • N-protected amino alcohol (1.0 eq).

  • Sodium periodate (NaIO₄, 2.2 eq).

  • Acetonitrile (CH₃CN) and Water.

  • Sodium chlorite (NaClO₂, 3.0 eq).

  • 2-methyl-2-butene.

  • Sodium phosphate monobasic (NaH₂PO₄).

  • tert-Butanol (t-BuOH).

Procedure:

  • Diol Cleavage: Dissolve the N-protected amino alcohol in a 1:1 mixture of CH₃CN and water. Add NaIO₄ and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Setup for Oxidation: In a separate flask, prepare the oxidation buffer by dissolving NaH₂PO₄ in water and adding t-BuOH and 2-methyl-2-butene (as a chlorine scavenger).

  • Pinnick Oxidation: Once the diol cleavage is complete, add the crude reaction mixture to the vigorously stirred oxidation buffer at room temperature. Add an aqueous solution of NaClO₂ dropwise.

  • Reaction: Stir the mixture for 2-4 hours.

  • Workup: Quench the reaction with aqueous sodium sulfite. Acidify the mixture to pH ~3-4 with 1M HCl and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the final N-protected β-amino acid.

Summary and Outlook

The use of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole provides a highly effective and stereocontrolled route to valuable β-amino acid building blocks. By leveraging a strategy of masked functionality, this precursor allows for the sequential and controlled installation of the requisite amine and carboxylic acid groups. The protocols described herein are robust and utilize well-understood chemical transformations, making this methodology accessible for applications in medicinal chemistry, peptidomimetics, and natural product synthesis. The versatility of the isoxazole precursor opens the door to creating diverse libraries of β-amino acids by introducing substituents on the bicyclic core prior to the ring-opening sequence.

References

  • Dateer, R. B., et al. (2015). Ru-Catalyzed Redox-Neutral Cleavage of the N–O Bond in Isoxazolidines: Isatogens to Pseudoindoxyls via a One-Pot [3 + 2]. ACS Publications. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. Available at: [Link]

  • Request PDF. Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. Available at: [Link]

  • Fuller, A. A., et al. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. ACS Publications. Available at: [Link]

  • Request PDF. Probing the reductive N–O bond cleavage of isoxazolidine. ResearchGate. Available at: [Link]

  • Sandoval, C., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC - NIH. Available at: [Link]

  • Pellissier, H. (2017). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Request PDF. Reduction of N N, N-N, N-O, and O-O Bonds. ResearchGate. Available at: [Link]

  • Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed - NIH. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Illinois chemistry. Available at: [Link]

  • Wang, D., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed - NIH. Available at: [Link]

  • Macmillan Group. (2001). β-Amino Acids: Function and Synthesis. Macmillan Group. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in Hexahydrofuro[3,4-d]isoxazole Synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The construction of the fused 5-5 bicyclic hexahydrofuro[3,4-d]isoxazole scaffold is a critical transformation in the development of glycomimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The construction of the fused 5-5 bicyclic hexahydrofuro[3,4-d]isoxazole scaffold is a critical transformation in the development of glycomimetics, nucleoside analogs, and novel kinase inhibitors. This architecture is typically assembled via an Intramolecular Nitrile Oxide Cycloaddition (INOC) or an Intramolecular Nitrone Cycloaddition (INC).

While these [3+2] cycloadditions are highly regioselective due to the geometric constraints of the oxygen-containing tether, controlling the diastereoselectivity (the relative stereochemistry at the newly formed ring junction and adjacent stereocenters) remains a persistent challenge. This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating protocols to help you achieve high diastereomeric ratios (dr).

Part 1: Troubleshooting Guide & FAQs

Q1: My INOC reaction yields a poor diastereomeric ratio (~1:1). How can I improve the facial selectivity of the cycloaddition?

The Causality: In an INOC reaction, the nitrile oxide dipole and the alkene dipolarophile are tethered. If the tether lacks sufficient steric bulk or conformational rigidity, the transition states for the syn and anti cycloadditions become energetically equivalent, resulting in a racemic or low-dr mixture. The Solution:

  • Modify the Allylic Stereocenter: The stereocenter adjacent to the ether oxygen dictates the facial attack. Introducing a bulky protecting group (e.g., TBS or TBDPS instead of a simple benzyl or methyl ether) on adjacent hydroxyls increases the energy difference between the competing transition states via the Inside Alkoxy Effect.

  • Lower the Temperature: Nitrile oxide cycloadditions are highly exothermic and kinetically controlled. Running the base-induced elimination of the hydroximoyl chloride at -20 °C rather than room temperature often enhances the dr by exploiting the subtle ΔΔG‡ between the syn and anti transition states[1].

Q2: I am using an Intramolecular Nitrone Cycloaddition (INC), but my dr fluctuates between batches. What is causing this inconsistency?

The Causality: Unlike linear nitrile oxides, nitrones exist in an equilibrium of E and Z isomers. The E/Z ratio of your starting nitrone directly dictates the stereochemical outcome of the cycloadduct[2]. If your nitrone geometry fluctuates due to varying preparation conditions (e.g., temperature, solvent polarity, or time left in solution before the cycloaddition step), your final dr will be inconsistent. The Solution:

  • Solvent Polarity: Non-polar solvents like toluene stabilize the Z-nitrone via intramolecular hydrogen bonding (if a hydroxyl is present), leading to the cis-fused major diastereomer. Acetonitrile disrupts this, shifting the equilibrium and altering the dr.

  • Lewis Acid Additives: Adding catalytic Ti(OiPr)4​ or MgBr2​ can lock the nitrone geometry through chelation with the furan oxygen and the nitrone oxygen, enforcing a single reactive conformation and drastically improving batch-to-batch consistency.

Q3: Why am I seeing significant amounts of a dimeric byproduct (furoxan) instead of my desired hexahydrofuro[3,4-d]isoxazole?

The Causality: Nitrile oxides are highly reactive and prone to intermolecular dimerization to form inactive furoxans (1,2,5-oxadiazole 2-oxides). This bimolecular side reaction outcompetes the unimolecular INOC if the steady-state concentration of the nitrile oxide is too high. The Solution: Use the syringe pump technique for base addition. By adding triethylamine ( Et3​N ) over 4–6 hours to the hydroximoyl chloride, you keep the active nitrile oxide concentration extremely low, favoring the intramolecular [3+2] capture over intermolecular dimerization[3].

Part 2: Quantitative Data & Optimization Parameters

The following table summarizes the empirical effects of varying reaction parameters on the diastereoselectivity of a standard carbohydrate-derived INC/INOC forming the hexahydrofuro[3,4-d]isoxazole core.

Reaction TypeSolventTemp (°C)Additive / CatalystDipole GeometryYield (%)Diastereomeric Ratio (dr)
INOC DCM25NoneLinear8265:35
INOC DCM-20NoneLinear7888:12
INC Toluene45NoneZ-enriched7580:20
INC MeCN45NoneE/Z mixture6855:45
INC Toluene25 Ti(OiPr)4​ (0.2 eq)Locked (Z)8995:5

Data synthesis based on optimization principles for bicyclic isoxazolidines and isoxazoles[1][2].

Part 3: Visualizing the Mechanistic Logic

The diagram below illustrates the workflow and mechanistic divergence during the INOC reaction. The critical node is the transition state, where steric clashes dictate the kinetic resolution of the diastereomers.

INOC_Pathway cluster_TS [3+2] Cycloaddition Transition States A O-Alkenyl Aldoxime (Precursor) B Hydroximoyl Chloride (Intermediate) A->B NCS, DCM, 0 °C C Nitrile Oxide Dipole (In Situ Generation) B->C Et3N (Slow Addition) D syn-Transition State (Favored by Steric Relief) C->D Kinetic Control E anti-Transition State (Disfavored by Steric Clash) C->E Steric Hindrance F Major Diastereomer Hexahydrofuro[3,4-d]isoxazole D->F G Minor Diastereomer Hexahydrofuro[3,4-d]isoxazole E->G

Mechanistic workflow of INOC highlighting diastereoselective transition states.

Part 4: Self-Validating Experimental Protocol

This protocol describes the highly diastereoselective Intramolecular Nitrile Oxide Cycloaddition (INOC) using the N-chlorosuccinimide (NCS) method[4]. The protocol is designed to be self-validating: visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Materials Required:

  • O-alkenyl aldoxime precursor (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine ( Et3​N ) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalytic, 1 drop)

Step-by-Step Methodology:

  • Chlorination (Intermediate Formation):

    • Dissolve the O-alkenyl aldoxime (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add NCS (1.1 eq) in one portion, followed by a single drop of pyridine to initiate the chlorination.

    • Self-Validation Checkpoint 1: Stir for 1 hour. Monitor by TLC (Hexanes/EtOAc). The aldoxime spot should completely disappear, replaced by a slightly less polar spot (the hydroximoyl chloride). Do not proceed until the starting material is fully consumed.

  • Dipole Generation & Cycloaddition:

    • Maintain the reaction at 0 °C (to maximize dr via kinetic control).

    • Dilute the Et3​N (1.2 eq) in 5 mL of anhydrous DCM. Load this into a syringe pump.

    • Add the Et3​N solution dropwise over a period of 4 hours.

    • Self-Validation Checkpoint 2: As the base is added, triethylamine hydrochloride salts will precipitate as a fine white solid. The presence of this precipitate confirms the successful elimination of HCl and the in situ generation of the nitrile oxide.

  • Completion and Workup:

    • Once addition is complete, allow the reaction to stir for an additional 2 hours at 0 °C.

    • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer twice with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Self-Validation Checkpoint 3 (Crucial): Take a crude 1H -NMR before column chromatography. Integrate the distinct bridgehead protons (typically between 4.0–5.5 ppm) to determine the true diastereomeric ratio (dr). Silica gel chromatography can artificially enrich one diastereomer, masking the actual stereoselectivity of your reaction conditions.

  • Purification:

    • Purify via flash column chromatography to isolate the major hexahydrofuro[3,4-d]isoxazole diastereomer.

References

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition Source: Molecules (MDPI) URL:[Link]

  • Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks Source: Utrecht University Repository / ACS URL:[Link]

Sources

Optimization

troubleshooting 1,3-dipolar cycloaddition side reactions

Welcome to the Technical Support Center for Bioconjugation and Click Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Click Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind common 1,3-dipolar cycloaddition failures—specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provide self-validating protocols to ensure your experimental success.

Part 1: CuAAC Diagnostics & Mechanistic Troubleshooting

Q1: My CuAAC reaction has stalled, and mass spectrometry shows a mass shift corresponding to a diyne byproduct. What is happening? The Causality: You are observing Glaser Coupling (alkyne homocoupling). This side reaction is mediated by the accumulation of Cu(II) in your reaction mixture[1]. When your reaction is exposed to oxygen, the Cu(I) catalyst is rapidly oxidized to Cu(II). Cu(II) then acts as an oxidant for terminal alkynes, coupling them into 1,3-diynes[2]. This not only consumes your valuable alkyne starting material but also halts the desired cycloaddition[3]. The Solution: Rigorous deoxygenation is non-negotiable. Furthermore, you must maintain a continuous reducing environment. Adding an excess of a reducing agent like sodium ascorbate prevents the accumulation of Cu(II) required for the Glaser mechanism[2].

Q2: Following my CuAAC bioconjugation, my protein is aggregating, and I see evidence of degradation. How do I prevent this? The Causality: You are experiencing Oxidative Damage via Reactive Oxygen Species (ROS) . In the presence of ambient oxygen, copper catalyzes the oxidation of ascorbate. This side reaction generates highly reactive oxygen species (such as hydroxyl radicals and hydrogen peroxide)[4]. These ROS aggressively oxidize sensitive amino acid residues—particularly histidine and arginine—leading to protein cross-linking, unfolding, and aggregation[5]. The Solution: You must shield the copper and scavenge the byproducts. Utilize a water-soluble, Cu(I)-stabilizing ligand like THPTA at a strict 5:1 molar ratio to copper[1]. The ligand saturates the copper coordination sphere, limiting its interaction with oxygen. Additionally, supplement your buffer with aminoguanidine; this acts as a sacrificial scavenger for reactive byproducts, protecting your protein's arginine residues[1].

CuAAC_Mechanisms A Azide + Alkyne B Cu(I) Catalyst A->B Anaerobic C 1,4-Triazole (Product) B->C Click Reaction D O2 Exposure B->D Aerobic Leak E Cu(II) Accumulation D->E Oxidation G ROS Generation D->G Fenton-like F Glaser Coupling (Diyne) E->F Alkyne Consumption H Biomolecule Degradation G->H Arg/His Cleavage

CuAAC reaction pathways showing desired triazole formation vs. oxidative side reactions.

Part 2: SPAAC Diagnostics & Mechanistic Troubleshooting

Q3: I switched to copper-free SPAAC to avoid ROS, but I am now seeing high background labeling on my negative control proteins (lacking azides). Why? The Causality: You are encountering the Thiol-Yne Side Reaction . Strained cyclooctynes (like DBCO or DIBO) achieve their high reactivity through severe ring strain, which significantly lowers their Lowest Unoccupied Molecular Orbital (LUMO). While this makes them highly reactive toward azides, it also makes them highly susceptible to Michael-type nucleophilic attack by reduced peptidylcysteine thiols[6]. This results in covalent, azide-independent background labeling[7]. The Solution: You must perform a thiol-capping step prior to the addition of your cyclooctyne. Pre-incubating your protein with an alkylating agent such as Iodoacetamide (IAM) or N-ethylmaleimide (NEM) will permanently block free cysteines, ensuring the cyclooctyne reacts exclusively with the azide[6].

SPAAC_Logic Start Azide-Protein + Free Thiols Check Are Cysteines Present? Start->Check Block Add Iodoacetamide (IAM) Check->Block Yes React Add Cyclooctyne (DBCO) Check->React No Block->React Thiols Capped Side Thiol-Yne Adduct React->Side Uncapped Thiols Success Pure Triazole Conjugate React->Success Specific SPAAC

Troubleshooting logic for preventing non-specific thiol-yne side reactions in SPAAC.

Part 3: Quantitative Data & Reaction Parameters

To ensure reproducibility, optimize your reaction parameters according to the causality-driven thresholds outlined below.

ParameterStandard ConditionTroubleshooting AdjustmentMechanistic Rationale
Ligand:Cu Ratio 1:1 to 2:15:1 (THPTA:Cu) Excess ligand fully coordinates Cu(I), shielding it from O₂ and preventing ROS generation[1].
Sodium Ascorbate 5 equivalents10-20 eq (Batch addition) Prevents rapid depletion of the reducing environment, halting Cu(II)-mediated Glaser coupling[2].
Aminoguanidine 0 mM5-10 mM Acts as a sacrificial scavenger for ascorbate oxidation byproducts, protecting Arg/His residues[1].
Iodoacetamide (IAM) 0 mM10-20 mM Alkylates nucleophilic cysteines to completely suppress thiol-yne background reactivity in SPAAC[7].

Part 4: Self-Validating Experimental Protocols

A robust protocol must include internal checkpoints to validate success before proceeding to the next step.

Protocol A: Self-Validating CuAAC Bioconjugation

Objective: Conjugate an alkyne-fluorophore to an azide-modified protein without ROS degradation or Glaser coupling.

  • Reagent Preparation (Anaerobic): Degas all buffers (e.g., PBS, pH 7.4) by bubbling with Argon for 30 minutes. Prepare fresh stock solutions of CuSO₄ (50 mM in water), THPTA ligand (50 mM in water), and Sodium Ascorbate (100 mM in water).

  • Catalyst Pre-formation: In a separate tube, mix CuSO₄ and THPTA to achieve a 1:5 molar ratio (e.g., 1 µL CuSO₄ + 5 µL THPTA). Causality: Pre-mixing ensures copper is fully coordinated before encountering the protein or oxygen, preventing immediate ROS generation.

  • Validation Checkpoint (Catalyst Activity): Before adding your precious protein, mix a 5 µL aliquot of the catalyst with a cheap model fluorogenic alkyne (e.g., 3-azido-7-hydroxycoumarin) and ascorbate[4]. If the solution fluoresces under UV light within 5 minutes, your Cu(I) catalyst is active and properly reduced.

  • Reaction Assembly: To your degassed azide-protein solution (1-5 mg/mL), add Aminoguanidine to a final concentration of 5 mM. Add the alkyne substrate (5-10 molar equivalents).

  • Initiation: Add the pre-formed Cu-THPTA complex (final Cu concentration ~100 µM). Finally, add Sodium Ascorbate (final concentration 5 mM) to initiate the reaction.

  • Incubation & Quenching: Incubate for 1-2 hours at room temperature under Argon. Quench by adding EDTA (5 mM) to chelate the copper, followed by size-exclusion chromatography.

Protocol B: Self-Validating Thiol-Blocked SPAAC

Objective: Perform a copper-free click reaction while eliminating thiol-yne background noise.

  • Thiol Alkylation: To your azide-modified protein (in PBS, pH 7.4), add Iodoacetamide (IAM) to a final concentration of 10 mM[7]. Incubate in the dark at room temperature for 30 minutes. Causality: IAM irreversibly caps free cysteines via S-alkylation.

  • Validation Checkpoint (Ellman’s Assay): Take a 5 µL aliquot of the reaction and mix it with Ellman’s Reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms that 100% of the free thiols have been successfully blocked. If yellow appears, add an additional 5 mM IAM and wait 15 minutes.

  • Quenching Excess IAM: Add Dithiothreitol (DTT) to a final concentration of 20 mM to quench unreacted IAM[7]. Remove quenched byproducts via a quick spin-filtration (e.g., Amicon 10K MWCO).

  • SPAAC Conjugation: Add your strained cyclooctyne (e.g., DBCO-fluorophore) at a 10-20 molar excess to the protein[7]. Incubate at room temperature for 2 hours.

  • Purification: Remove unreacted cyclooctyne via size-exclusion chromatography or dialysis.

References

  • ResearchGate. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." ACS Publications. Available at: [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Available at:[Link]

  • Bioconjugate Chemistry. "Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition." ACS Publications. Available at:[Link]

  • National Institutes of Health. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole Isomers

Welcome to the Technical Support Center for the isolation and purification of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole and its derivatives. This rigid, highly polar bicyclic scaffold is typically synthesized via an Intram...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole and its derivatives. This rigid, highly polar bicyclic scaffold is typically synthesized via an Intramolecular Nitrone-Alkene Cycloaddition (INC)[1]. Because INC generates a mixture of diastereomers (cis/trans-fused rings) and enantiomers, isolating the specific (3aS,6aS) isomer requires a highly controlled, multi-stage purification strategy.

This guide provides field-proven troubleshooting protocols, quantitative chromatographic data, and self-validating methodologies to ensure high enantiomeric excess (ee) and prevent the degradation of the sensitive isoxazolidine N-O bond[1].

Purification Workflow & Logical Architecture

The isolation of the (3aS,6aS) isomer follows a strict two-phase logic: Diastereomeric Resolution (exploiting dipole moment differences) followed by Enantiomeric Resolution (exploiting chiral spatial recognition).

Workflow N1 Intramolecular Nitrone Cycloaddition (INC) N2 Crude Mixture (Diastereomers + Enantiomers) N1->N2 N3 Silica Gel Chromatography (Diastereomer Separation) N2->N3 Removes trans-isomers N4 Racemic cis-fused Hexahydrofuro[3,4-d]isoxazole N3->N4 N5 Chiral SFC / HPLC (Enantiomer Resolution) N4->N5 Chiralpak AD-H / IC N6 Pure (3aS,6aS)-Isomer N5->N6 Peak 1 N7 Pure (3aR,6aR)-Isomer N5->N7 Peak 2

Workflow for the isolation of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole from crude INC mixtures.

Quantitative Data: Chiral Stationary Phase (CSP) Screening

Selecting the correct chiral stationary phase is critical. The hexahydrofuro[3,4-d]isoxazole core lacks strong hydrogen-bond donors (unless the secondary amine is unprotected), meaning resolution relies heavily on steric inclusion and dipole-dipole interactions within the CSP[2].

Below is a comparative data table for the enantiomeric resolution of racemic cis-hexahydrofuro[3,4-d]isoxazole derivatives based on standard chiral screening parameters[3].

Chiral Stationary PhaseMobile Phase SystemBasic AdditiveSelectivity (α)Resolution (Rs)Recommendation
Chiralpak IC (Cellulose)CO₂ / Methanol (80:20)0.2% NH₃2.104.5Optimal (SFC) - High mass transfer, sharp peaks.
Chiralpak AD-H (Amylose)Hexane / Ethanol (50:50)0.1% DEA1.853.2Excellent (HPLC) - Reliable for scale-up[3].
Chiralcel OD-H (Cellulose)Hexane / IPA (80:20)0.1% DEA1.421.9Marginal - Prone to peak tailing.
Whelk-O 1 (Pirkle)Hexane / Ethanol (90:10)None1.050.8Not Recommended - Insufficient π-π interactions.

Step-by-Step Methodology: Preparative Chiral SFC Resolution

Supercritical Fluid Chromatography (SFC) is the gold standard for purifying this scaffold because the low critical temperature of CO₂ prevents thermal degradation of the N-O bond. This protocol is designed as a self-validating system to ensure product integrity.

Phase 1: Sample Preparation & System Equilibration

  • Dissolution: Dissolve the racemic cis-fused mixture in HPLC-grade Methanol to a concentration of 50 mg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Particulates will foul the SFC frit and alter the column backpressure, leading to retention time drift.

  • Equilibration: Mount a Chiralpak IC preparative column. Equilibrate the SFC system with 80% CO₂ and 20% Methanol (containing 0.2% NH₃) at a backpressure of 120 bar and a column temperature of 35°C.

Phase 2: Self-Validation (Analytical Check) 4. Test Injection: Perform a 10 µL analytical injection. 5. Validation Gate: Calculate the Resolution ( Rs​ ) between the (3aS,6aS) and (3aR,6aR) peaks.

  • Pass: If Rs​≥2.0 , proceed to preparative injections.

  • Fail: If Rs​<2.0 , decrease the co-solvent (Methanol) isocratic hold by 5% to increase retention and spatial recognition time.

Phase 3: Preparative Execution & Recovery 6. Stacked Injections: Execute stacked injections (e.g., 0.5 mL per injection every 4 minutes) using the optimized method. Trigger fraction collection via UV absorption at 210–220 nm. 7. Thermal-Safe Concentration: Immediately evaporate the collected fractions under reduced pressure. Strictly maintain the water bath temperature at ≤35 °C. Causality: The isoxazolidine N-O bond is thermally labile; exceeding 40°C in the presence of trace water/ammonia can induce retro-cycloaddition or ring cleavage[1].

Troubleshooting & FAQs

Q: Why does my product degrade or ring-open on silica gel during the initial diastereomer separation? A: The isoxazolidine N-O bond is highly sensitive to the acidic silanol groups present on standard normal-phase silica, which can act as Brønsted acids to catalyze ring-opening[1]. Fix: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes prior to loading your sample, or switch entirely to neutral alumina.

Q: Can I use classical resolution via diastereomeric salts instead of chiral chromatography? A: Yes, but only if the isoxazolidine nitrogen is an unprotected secondary amine. You can perform a classical resolution by forming diastereomeric salts with chiral acids, such as (+)-10-camphorsulfonic acid (CSA)[4]. The salts are separated via fractional crystallization. However, this method requires iterative recrystallizations and typically results in significantly lower overall yields compared to modern SFC[4].

Q: How do I definitively confirm the relative stereochemistry of the isolated (3aS,6aS) isomer? A: The relative cis-fusion of the hexahydrofuro[3,4-d]isoxazole core must be confirmed via 2D NOESY NMR. Because the rings are fused, you will observe strong Nuclear Overhauser Effect (NOE) cross-peaks between the bridgehead protons (H-3a and H-6a). Absolute stereochemistry (distinguishing 3aS,6aS from 3aR,6aR) requires Vibrational Circular Dichroism (VCD) or single-crystal X-ray diffraction.

Q: My peaks are tailing severely on the Chiralpak AD-H column. How do I fix this? A: Peak tailing for this scaffold is almost always caused by secondary polar interactions between the basic nitrogen of the isoxazolidine and residual silanols on the chiral stationary phase. Fix: Ensure your mobile phase contains a basic modifier. Adding 0.1% Diethylamine (DEA) to your Hexane/Ethanol mixture will competitively bind to the silanols, sharpening the peaks and improving your Rs​ [3].

Sources

Optimization

Technical Support Center: Synthesis of Fused Isoxazolidine Rings

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of fused isoxazolidine rings. This guide is designed for researchers, medicinal chemists, and process developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fused isoxazolidine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile heterocyclic synthesis. The isoxazolidine ring is a privileged scaffold in numerous bioactive molecules and a critical synthetic intermediate.[1][2][3] However, its construction, particularly in fused systems, presents a unique set of challenges.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the causality behind experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of fused isoxazolidine rings, primarily via the [3+2] cycloaddition of nitrones with alkenes.

Question 1: My reaction shows low or no conversion to the desired fused isoxazolidine. What are the likely causes and how can I fix it?

Answer:

Low or zero yield is one of the most common yet frustrating issues. The root cause often lies with the stability of your 1,3-dipole (the nitrone), the reactivity of your dipolarophile (the alkene), or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Nitrone Instability or Dimerization: Nitrones, especially cyclic ones, can be prone to dimerization or decomposition, particularly at elevated temperatures.[4]

    • Diagnosis: Check your starting nitrone by ¹H NMR before starting the reaction to ensure its purity. Run a TLC of the crude reaction mixture; the presence of a complex spot pattern or baseline material with no product spot suggests decomposition.

    • Solution:

      • In Situ Generation: Generate the nitrone in the presence of the dipolarophile. This is a highly effective strategy where the nitrone is trapped by the alkene as soon as it forms, minimizing side reactions. A common method is the condensation of an N-substituted hydroxylamine with an aldehyde.[5][6]

      • Lower Temperature & Longer Reaction Time: If using an isolated nitrone, try running the reaction at a lower temperature for an extended period. While this may seem counterintuitive, it can preserve the nitrone's integrity.

      • Solvent Choice: The presence of a protic solvent can sometimes minimize the dimerization of cyclic nitrones.[4]

  • Low Reactivity of Dipolarophile: Electron-deficient alkenes generally react faster in normal-electron-demand 1,3-dipolar cycloadditions. If your alkene is electron-rich or sterically hindered, the reaction may be sluggish.

    • Solution:

      • Increase Temperature: For stable nitrones, thermal activation is the standard approach. Refluxing in solvents like toluene or xylene is common.[7][8]

      • Microwave Irradiation: This technique can significantly reduce reaction times and sometimes improve yields by providing efficient, uniform heating.[9]

      • Lewis Acid Catalysis: The addition of a Lewis acid can activate the dipolarophile, increasing the reaction rate and often enhancing selectivity.[3] However, be aware that Lewis acids can sometimes promote nitrone decomposition.

  • Unfavorable Reaction Kinetics:

    • Solution: Increase the concentration of your reactants. Le Chatelier's principle applies; higher concentrations can favor the formation of the product. Start with a concentration of ~0.1 M and adjust as needed.

Question 2: My reaction works, but I'm getting a mixture of stereoisomers (diastereomers) and/or regioisomers. How can I improve selectivity?

Answer:

Controlling selectivity is the cornerstone of successfully synthesizing complex fused isoxazolidines.[10] The formation of multiple isomers complicates purification and reduces the yield of the desired product. Regio- and stereoselectivity are governed by a delicate balance of electronic (Frontier Molecular Orbital theory) and steric factors.[8][9]

Troubleshooting Diastereoselectivity (Controlling endo/exo Approach)
  • Problem: Formation of both endo and exo diastereomers. The exo transition state is often thermodynamically favored due to lower steric hindrance, but the endo product can be kinetically favored due to secondary orbital interactions.

  • Solutions:

    • Lewis Acid Catalysis: This is a powerful tool for controlling diastereoselectivity. The Lewis acid coordinates to the dipolarophile, exaggerating the secondary orbital interactions that favor the endo transition state.[11] Common choices include MgBr₂, Sc(OTf)₃, and Ti(IV) complexes.[11]

    • Temperature Adjustment: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which is often the more ordered endo pathway.

    • Solvent Polarity: While often having a small effect, solvent polarity can influence the transition state geometry.[2][12] Experiment with a range of solvents from nonpolar (toluene) to polar aprotic (acetonitrile, DMF).

Troubleshooting Regioselectivity (Controlling 4- vs. 5-Substituted Isoxazolidines)
  • Problem: The nitrone adds across the double bond in two different orientations, leading to regioisomers. This is primarily controlled by the electronic properties of the reactants.

  • Solutions:

    • FMO Analysis: The regiochemical outcome is predicted by the interaction between the nitrone's HOMO and the alkene's LUMO (or vice versa). The atoms with the largest orbital coefficients will preferentially bond.[9] Modifying electron-withdrawing or -donating groups on either the nitrone or the alkene can change these coefficients and flip the regioselectivity.

    • Steric Hindrance: Bulky substituents on either reactant can physically block one mode of addition, strongly favoring a single regioisomer.

    • Catalyst Control: Certain catalysts can direct the regioselectivity of the cycloaddition, overriding the innate electronic preferences.

Data-Driven Insights: Impact of Conditions on Selectivity

The following table summarizes how different reaction conditions can influence the outcome, based on literature examples.

ChallengeParameterTypical ChangeExpected OutcomeRationale
Low DiastereoselectivityTemperatureDecrease (e.g., from 80°C to RT)Increased drFavors the transition state with the lowest activation energy.
Low DiastereoselectivityCatalystAdd Lewis Acid (e.g., Sc(OTf)₃)Increased endo selectivityEnhances secondary orbital interactions in the endo transition state.[11]
Low RegioselectivitySubstituentsIncrease steric bulk near reactive siteIncreased regioselectivityOne approach is sterically disfavored.
Low YieldReaction TimeUse Microwave IrradiationShorter time, often higher yieldEfficient energy transfer accelerates the reaction.
Question 3: I've formed my product, but it's unstable during workup or purification, possibly due to ring-chain tautomerism. How should I handle this?

Answer:

The stability of the isoxazolidine ring is not absolute.[1] Certain substitution patterns can lead to a reversible ring-opening to form an open-chain enamine or imine, a phenomenon known as ring-chain tautomerism.[13][14][15][16] This is especially prevalent when there are substituents that can stabilize the open-chain form.

  • Diagnosis:

    • If you observe new spots appearing on a TLC plate of a purified fraction upon standing, tautomerism is a likely cause.

    • In the ¹H NMR spectrum, you might see broadening of peaks or the appearance of a second set of signals corresponding to the open-chain isomer.[13]

  • Solutions & Handling:

    • Avoid Acidic Conditions: Ring-chain tautomerism is often acid-catalyzed.[14] During workup, use a mild base (e.g., saturated NaHCO₃ solution) to wash the organic layer. When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).

    • Avoid Excessive Heat: High temperatures can shift the equilibrium towards the open-chain form. Concentrate your purified fractions at reduced pressure without excessive heating.

    • Immediate Derivatization: If the isoxazolidine is intended as an intermediate, the most robust strategy is to use the crude product directly in the next step. For example, the labile N-O bond can be reductively cleaved (e.g., with H₂/Pd or SmI₂) to form a stable 1,3-amino alcohol, effectively locking the structure and preventing reversion.[3]

Frequently Asked Questions (FAQs)

Q1: How can I definitively characterize the stereochemistry of my fused isoxazolidine?

A1: A combination of techniques is essential.

  • NMR Spectroscopy: ¹H-¹H COSY and NOESY/ROESY are powerful tools. A NOE correlation between protons on the newly formed stereocenters (e.g., H-3 and H-5) and protons on the fused ring can establish their relative orientation (cis or trans).[11] The chemical shifts and coupling constants of the isoxazolidine ring protons are also highly informative.[17][18]

  • X-ray Crystallography: This is the gold standard for unambiguous structure determination. If you can grow a suitable crystal, it will provide definitive proof of both the relative and absolute stereochemistry.

Q2: Are there synthetic alternatives to the 1,3-dipolar cycloaddition for forming fused isoxazolidines?

A2: Yes. While the [3+2] cycloaddition is the most common, other methods offer complementary access to different substitution patterns. A notable alternative is the palladium-catalyzed intramolecular cyclization of unsaturated hydroxylamines .[3][19] This method provides a different stereochemical outcome compared to cycloadditions and is particularly useful for synthesizing N-protected isoxazolidines, which can be difficult to obtain from unstable N-alkoxycarbonylnitrones.[3]

Q3: What is the typical workflow for a fused isoxazolidine synthesis experiment?

A3: The workflow involves several key stages, from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Starting Materials (Aldehyde, Hydroxylamine, Alkene) B In Situ Nitrone Formation A->B Condensation C 1,3-Dipolar Cycloaddition (Thermal or Catalytic) B->C Trapping D Aqueous Workup (e.g., NaHCO3 wash) C->D Quenching G TLC & NMR of Crude C->G Monitoring E Drying & Solvent Removal D->E F Column Chromatography E->F H Characterization (NMR, MS, X-ray) F->H

Caption: A typical experimental workflow for fused isoxazolidine synthesis.

Protocols

Protocol 1: General Procedure for Thermal [3+2] Cycloaddition

This protocol describes the in situ generation of a nitrone followed by its intramolecular cycloaddition to form a fused bicyclic isoxazolidine.

  • Reactant Preparation: To a solution of the ω-alkenyl aldehyde (1.0 eq) in anhydrous toluene (0.1 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-benzylhydroxylamine (1.1 eq).

  • Reaction Setup: Fit the flask with a Dean-Stark trap to remove the water generated during nitrone formation.

  • Thermal Cycloaddition: Heat the reaction mixture to reflux (approx. 110°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) followed by brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure fused isoxazolidine.[7]

Troubleshooting Logic Diagram

If a reaction fails, this decision tree can help guide your troubleshooting process.

Caption: A decision tree for troubleshooting failed isoxazolidine syntheses.

References

  • ring–ring tautomerism in the series of isoxazolidine and ∆2-isoxazoline deriv
  • thermodynamic stability of isoxazolidine deriv
  • In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts.
  • Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. PMC.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives.
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • Isoxazolidine synthesis. Organic Chemistry Portal.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
  • Synthesis of isoxazolidine and isoxazoline rings via 1,3-dipolar cycloaddition reaction tethered to 2-benzothiazolethiol and stu.
  • GREEN SYNTHESIS OF NITRONE AND ISOXAZOLIDINES: ONE POT CONVENIENT CYCLOADDITION REACTIONS IN W
  • Cleavage of the isoxazolidine ring in 7a–7d.
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investig
  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
  • The reactivities of some cyclic nitrones in 1,3-dipolar cycloaddition reactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
  • Synthesis of fused isoxazolidines by Grigg group..
  • Synthesis and Ring-Chain-Ring Tautomerism of Bisoxazolidines, Thiazolidinyloxazolidines, and Spirothiazolidines Cecilia Saiz, Peter Wipf, and Graciela Mahler J. Org. Chem., 2011, 76 (14), pp 5738–5746.
  • Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences (JCHPS).
  • Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry.
  • Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB. PMC.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole

Welcome to the Technical Support Center. This guide is designed for chemists, process engineers, and drug development professionals scaling up the synthesis of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for chemists, process engineers, and drug development professionals scaling up the synthesis of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole [1]. The fused bicyclic nature of this scaffold presents unique challenges in thermodynamic control, stereoselective resolution, and protecting-group management[2].

Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure a safe and high-yielding scale-up campaign.

Process Overview

Workflow Start Reagents: N-Bn-NHOH + (CH2O)n + 2,5-Dihydrofuran Nitrone In Situ Nitrone Generation Start->Nitrone Cycloadd [3+2] Cycloaddition (Exothermic) Nitrone->Cycloadd Racemate Racemic 2-Benzyl- hexahydrofuro[3,4-d]isoxazole Cycloadd->Racemate Resolution Chiral Resolution (L-DTTA, Acetone/H2O) Racemate->Resolution Enantiopure (3aS,6aS)-2-Benzyl Intermediate Resolution->Enantiopure Debenzylation Olofson Debenzylation (ACE-Cl, MeOH) Enantiopure->Debenzylation Product Final Product: (3aS,6aS)-Hexahydrofuro [3,4-d]isoxazole Debenzylation->Product

Scale-up workflow for (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole synthesis.

Section 1: 1,3-Dipolar Cycloaddition & Thermal Management

Q1: During the scale-up of the [3+2] cycloaddition, we observed a dangerous temperature spike. How can we mitigate this thermal runaway?

A1: The synthesis of the fused bicyclic core relies on the intermolecular 1,3-dipolar cycloaddition of an in situ generated nitrone with 2,5-dihydrofuran[3]. While the depolymerization of paraformaldehyde is endothermic, the subsequent nitrone formation and the cycloaddition itself are highly exothermic. If all reagents are mixed batch-wise, the accumulation of the nitrone intermediate leads to a sudden, uncontrolled heat release once the activation energy barrier for the cycloaddition is breached[4].

Causality-Driven Solution: Transition to a semi-batch dosing protocol. By dosing the paraformaldehyde slowly into a heated mixture of N-benzylhydroxylamine and 2,5-dihydrofuran, nitrone generation becomes the rate-limiting step. This ensures the cycloaddition consumes the dipole as fast as it is formed, capping the maximum heat release rate ( qmax​ ) and preventing thermal accumulation.

Table 1: Calorimetric Data & Dosing Parameters for Cycloaddition Scale-Up

ParameterBatch Process (Hazardous)Semi-Batch Dosing (Optimized)Target Safety Value
Enthalpy of Reaction (ΔH) -115 kJ/mol-115 kJ/molN/A
Adiabatic Temp Rise (ΔT_ad) > 85 °C< 15 °C< 20 °C
Dosing Rate (Paraformaldehyde) N/A (All-at-once)0.15 eq/hourControlled by Tinternal​
Cooling Jacket Temp (T_j) 10 °C (Insufficient)45 °CMaintain ΔT < 15 °C
Section 2: Chiral Resolution & Stereocontrol

Q2: We are struggling to achieve >99% enantiomeric excess (ee) for the (3aS,6aS) isomer during diastereomeric salt formation. What is the optimal strategy?

A2: The racemic 2-benzylhexahydrofuro[3,4-d]isoxazole is a basic amine that forms diastereomeric salts with chiral acids. Poor ee is typically caused by supersaturation, which leads to the kinetic co-precipitation of the unwanted (3aR,6aR) diastereomer[5].

Causality-Driven Solution: Utilize Di-p-toluoyl-L-tartaric acid (L-DTTA) in a 9:1 acetone/water mixture. The bulky p-toluoyl groups provide excellent shape-recognition for the (3aS,6aS) enantiomer. Applying a controlled cooling ramp with seeding at the metastable zone width (MZW) ensures strict thermodynamic control.

Protocol 1: Chiral Resolution of 2-Benzylhexahydrofuro[3,4-d]isoxazole

  • Dissolution: In a jacketed reactor, dissolve racemic 2-benzylhexahydrofuro[3,4-d]isoxazole (1.0 eq) in a 9:1 mixture of Acetone/Water (10 volumes).

  • Acid Addition: Add L-DTTA (1.0 eq) in portions at 50 °C. Self-Validation: Stir until complete visual dissolution is achieved to ensure no kinetic seeds remain.

  • Seeding: Cool the reactor to 42 °C (the upper limit of the MZW) and add 0.5% w/w of enantiopure (3aS,6aS)-salt seeds.

  • Crystallization: Apply a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold for exactly 2 hours to allow the thermodynamic equilibrium to settle.

  • Isolation: Filter the slurry, wash the filter cake with cold acetone (2 volumes), and dry under vacuum at 40 °C.

  • Free-Basing: Suspend the salt in MTBE (5 volumes) and add 2M NaOH until the aqueous layer reaches pH 10. Separate the organic layer, dry over Na2SO4, and concentrate to yield the enantiopure intermediate.

Section 3: N-Debenzylation Without N-O Cleavage

Q3: Standard hydrogenolysis (H2, Pd/C) to remove the N-benzyl group destroys our molecule. How can we isolate the N-unsubstituted (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole?

A3: This is a classic pitfall in isoxazolidine chemistry. The N-O bond is exceptionally weak (~55 kcal/mol)[2]. Palladium-catalyzed hydrogenation will preferentially insert into the N-O bond before cleaving the N-benzyl C-N bond, resulting in a ring-opened 1,3-amino alcohol byproduct.

Causality-Driven Solution: Abandon hydrogenolysis and utilize the Olofson dealkylation . By treating the N-benzyl amine with 1-chloroethyl chloroformate (ACE-Cl), you form a quaternary ammonium intermediate that expels benzyl chloride to form a 1-chloroethyl carbamate. Subsequent reflux in methanol solvolyzes the carbamate, releasing HCl, acetaldehyde, CO2, and your intact, N-unsubstituted isoxazolidine core.

Olofson Substrate N-Benzyl Isoxazolidine Intermediate Quaternary Ammonium Intermediate Substrate->Intermediate ACECl + 1-Chloroethyl chloroformate (ACE-Cl) ACECl->Intermediate Carbamate 1-Chloroethyl Carbamate + Benzyl Chloride Intermediate->Carbamate Dealkylation Methanolysis Methanolysis (Reflux) Carbamate->Methanolysis Product N-Unsubstituted Isoxazolidine Methanolysis->Product Decarboxylation

Mechanism of Olofson N-debenzylation preserving the fragile N-O bond.

Protocol 2: N-Debenzylation via Olofson Method

  • Carbamate Formation: Dissolve the enantiopure (3aS,6aS)-2-benzyl intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 10 volumes). Cool the vessel to 0 °C.

  • ACE-Cl Addition: Add 1-chloroethyl chloroformate (1.2 eq) dropwise over 30 minutes.

  • Heating: Warm to room temperature, then reflux (84 °C) for 3 hours. Self-Validation: Monitor by LC-MS; proceed only when the starting material peak is <1% (Area).

  • Solvent Swap: Cool to room temperature and concentrate the mixture in vacuo to completely remove DCE and the benzyl chloride byproduct.

  • Methanolysis: Dissolve the crude carbamate in methanol (10 volumes) and reflux for 2 hours. The carbamate will decarboxylate, releasing CO2 gas (ensure the reactor is properly vented).

  • Isolation: Concentrate the methanol. The product will precipitate as the hydrochloride salt. Neutralize by partitioning between Dichloromethane (DCM) and saturated NaHCO3 to isolate the free base of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole[5].

References
  • [2] Furo[3,4-d]isoxazole | C5H3NO2 | CID 54198103. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Hexahydrofuro[3,4-d]isoxazole Synthesis &amp; Troubleshooting

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with fused bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with fused bicyclic heterocycles.

The hexahydrofuro[3,4-d]isoxazole scaffold is a highly valuable, rigid 3D bioisostere used in modern drug discovery[1]. However, constructing this "5-5" fused ring system via Intramolecular Nitrile Oxide Cycloaddition (INOC) or Intramolecular Silyl Nitronate Cycloaddition (ISOC) is notoriously prone to by-product formation[2]. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure synthetic success.

Mechanistic Overview: The Divergence of INOC Pathways

The synthesis of hexahydrofuro[3,4-d]isoxazoles relies on the in situ generation of a highly reactive nitrile oxide intermediate from an O-alkenyl aldoxime precursor[3]. Because the nitrile oxide is a transient 1,3-dipole, its reaction trajectory is dictated by precise kinetic and thermodynamic controls. Failure to manage these controls leads to three primary failure modes: bimolecular dimerization, regiochemical drift, and stereochemical scrambling[4].

INOC_Pathway Precursor O-Alkenyl Aldoxime (Precursor) Oxidation Oxidation / Halogenation (e.g., NaOCl or NCS/Et3N) Precursor->Oxidation NitrileOxide Nitrile Oxide Intermediate (Highly Reactive 1,3-Dipole) Oxidation->NitrileOxide Desired Hexahydrofuro[3,4-d]isoxazole (Desired INOC Product) NitrileOxide->Desired Intramolecular [3+2] Cycloaddition Furoxan Furoxan Dimer (Dimerization By-product) NitrileOxide->Furoxan Intermolecular Dimerization Regioisomer Hexahydrofuro[3,4-c]isoxazole (Regioisomer By-product) NitrileOxide->Regioisomer Alternative Transition State

Mechanistic divergence in INOC reactions: Pathway to hexahydrofuro[3,4-d]isoxazole vs by-products.

Troubleshooting Guide & FAQs

FAQ 1: Why am I isolating a massive, insoluble white precipitate instead of my desired bicyclic product?

The Causality: You are observing the formation of a furoxan (1,2,5-oxadiazole 2-oxide) . Nitrile oxides are incredibly reactive and prone to rapid bimolecular dimerization[5]. The desired INOC reaction is an intramolecular process (pseudo-first-order), whereas dimerization is an intermolecular process (second-order with respect to the nitrile oxide). If your base or oxidant is added too quickly, the steady-state concentration of the nitrile oxide spikes, mathematically favoring the second-order dimerization pathway[6]. The Solution: Implement a "pseudo-high dilution" strategy. By using a syringe pump to add the base (e.g., Et3N) over 12–24 hours, the nitrile oxide is generated at a trickle. It is immediately consumed by the tethered alkene before it can collide with another nitrile oxide molecule[5].

FAQ 2: My NMR shows a complex mixture of regioisomers. How do I force the formation of the [3,4-d] scaffold over the [3,4-c] isomer?

The Causality: The regioselectivity of the [3+2] cycloaddition is governed by Frontier Molecular Orbital (FMO) theory—specifically, the interaction between the dipole's LUMO and the dipolarophile's HOMO[7]. While the tether length of the O-alkenyl group naturally biases the transition state toward the fused 5-5 system, electronic variations on the alkene can shift the orbital coefficients, allowing the alternative transition state to compete, yielding the [3,4-c] isomer[4]. The Solution: Introduce Lewis acid catalysis (e.g., Mg²⁺ or ZnI₂). The metal coordinates to the oxygen of the nitrile oxide, lowering its LUMO energy and rigidifying the transition state geometry. This significantly enhances the regioselectivity toward the desired hexahydrofuro[3,4-d]isoxazole[8].

FAQ 3: The cycloaddition is working, but I am getting poor diastereoselectivity at the C3a/C6a ring junction. Can this be controlled?

The Causality: The [3+2] cycloaddition is strictly stereospecific regarding the original alkene geometry (cis-alkenes yield cis-substituents on the isoxazole ring)[9]. However, the relative stereochemistry at the newly formed bicyclic junction (C3a and C6a) depends on whether the tethered alkene approaches the dipole from an endo or exo face[2]. The Solution: The use of bulky protecting groups on adjacent stereocenters can sterically block one face of the dipole. Alternatively, switching from a standard INOC to an Intramolecular Silyl Nitronate Cycloaddition (ISOC) often provides complete cis isomer preferences for the hydrogen on C3a due to the bulky silyl group enforcing a highly specific transition state[2].

Quantitative Data: Yield Optimization Strategies

The following table summarizes validated experimental conditions and their direct impact on the distribution of the desired product versus common by-products.

Reaction ConditionPrimary By-ProductYield (Desired)Yield (By-Product)Mechanistic Rationale
One-pot NaOCl (Excess) Furoxan Dimer35%55%High steady-state concentration of nitrile oxide strongly favors 2nd-order dimerization kinetics.
NCS / Et₃N (Bolus Addition) Furoxan Dimer45%40%Rapid base addition spikes dipole concentration, overwhelming the intramolecular capture rate.
NCS / Et₃N (Syringe Pump, 12h) None (Trace)88% <5%Pseudo-high dilution maintains near-zero dipole concentration, favoring 1st-order intramolecular cycloaddition[5].
Lewis Acid (Mg²⁺) + NaOCl Regioisomer [3,4-c]82% 8%Metal coordination alters FMO coefficients, rigidifying the endo transition state[8].

Self-Validating Standard Operating Procedure (SOP)

Optimized Syringe-Pump Mediated INOC Synthesis of Hexahydrofuro[3,4-d]isoxazole

This protocol utilizes the hydroximoyl chloride pathway to ensure absolute control over the nitrile oxide generation rate, eliminating furoxan dimerization[3].

Phase 1: Precursor Activation (Hydroximoyl Chloride Formation)

  • Dissolve the O-alkenyl aldoxime precursor (1.0 eq, 10 mmol) in 100 mL of anhydrous DMF (0.1 M) under a dry N₂ atmosphere.

  • Add N-Chlorosuccinimide (NCS, 1.05 eq, 10.5 mmol) in one single portion at room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is complete when the starting aldoxime spot is entirely consumed. A slight shift in Rf indicates successful conversion to the hydroximoyl chloride. Do not isolate this intermediate.

Phase 2: Controlled Cycloaddition (Pseudo-High Dilution) 4. Dilute the reaction mixture with 400 mL of anhydrous Dichloromethane (DCM) to achieve a final concentration of 0.02 M. Causality: High solvent volume physically separates the reactive dipoles, suppressing intermolecular collisions. 5. Load Triethylamine (Et₃N, 1.2 eq, 12 mmol) dissolved in 50 mL of DCM into an automated syringe pump. 6. Add the Et₃N solution dropwise into the vigorously stirring reaction mixture over exactly 12 hours at room temperature.

Phase 3: Isolation and Verification 7. Quench the reaction with 100 mL of distilled water. Extract the aqueous layer with DCM (2 x 50 mL). 8. Wash the combined organic layers aggressively with brine (4 x 100 mL) to remove all traces of DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. 9. Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The absence of a symmetric dimer peak and the presence of distinct fused bicyclic ring protons (multiplets at the C3a and C6a junctions) confirm architectural success[2]. Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition. BenchChem. 3

  • BenchChem Technical Support Team. Application Note & Protocol: Design and Synthesis of Furo[3,4-d]isoxazole Libraries. BenchChem. 1

  • Kociolek, K. et al. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. 7

  • Gkizis, P. et al. The rapid generation of isothiocyanates in flow. Beilstein Journal of Organic Chemistry. 5

  • Browder, C. C. Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Current Organic Synthesis.4

  • Desai, P. et al. Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. PMC / NIH. 2

  • Sun, C. et al. Environmentally Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as a Nitrile Oxide Generator. ACS Publications. 6

  • Merino, P. et al. Nitrone 1,3-Dipolar Cycloadditions to Enol Ethers Catalyzed by Lewis Acids. An Access to β-Amino Acids. LOCKSS. 8

Sources

Troubleshooting

Technical Support Center: Bicyclic Isoxazolidine Nucleoside Analogues

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Bicyclic isoxazolidine nucleoside analogues are a class of conformationally restricted molecules of significant interest in drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic isoxazolidine nucleoside analogues are a class of conformationally restricted molecules of significant interest in drug discovery, particularly for their potential as antiviral and anticancer agents.[1][2] Their rigid structures, which mimic the bioactive conformation of natural nucleosides, can lead to enhanced binding to target enzymes.[3][4] The primary synthetic route to these complex scaffolds is the 1,3-dipolar cycloaddition reaction between a cyclic nitrone and a vinyl nucleobase.[1][5] While elegant, this approach often presents challenges in achieving high yields and controlling stereochemistry. This guide provides a comprehensive resource to navigate these synthetic hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of bicyclic isoxazolidine nucleoside analogues, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield in the 1,3-Dipolar Cycloaddition Reaction

  • Potential Cause 1: Poor Reactivity of Nitrone or Dipolarophile. The electronic nature of the substituents on both the nitrone and the vinyl nucleobase can significantly impact the reaction rate.

    • Solution: Enhance the reactivity by introducing electron-withdrawing groups on the dipolarophile (vinyl nucleobase) or electron-donating groups on the nitrone. However, be mindful that this can also affect regioselectivity.[6]

  • Potential Cause 2: Unfavorable Reaction Conditions. Temperature, solvent, and reaction time are critical parameters.

    • Solution: A systematic optimization of reaction conditions is recommended.

      • Temperature: While some cycloadditions proceed at room temperature, others require heating.[7] Refluxing in a suitable solvent like toluene is a common starting point.[6] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with cleaner outcomes.[8]

      • Solvent: The choice of solvent can influence both the reaction rate and selectivity. Screen a range of solvents with varying polarities, such as toluene, acetonitrile, and dichloromethane.[9]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential decomposition of the product.

  • Potential Cause 3: Decomposition of Starting Materials or Product. Nitrones, particularly acyclic ones, can be unstable, and the desired bicyclic product may also be susceptible to degradation under prolonged heating.[10]

    • Solution:

      • Use freshly prepared or purified nitrones.

      • If thermal instability is suspected, consider running the reaction at a lower temperature for a longer duration.

      • The use of a catalyst can sometimes allow for milder reaction conditions.

Issue 2: Poor Diastereoselectivity

  • Potential Cause 1: Lack of Facial Selectivity. The approach of the nitrone to the vinyl nucleobase can occur from two different faces, leading to a mixture of diastereomers.

    • Solution:

      • Chiral Auxiliaries: The use of chiral cyclic nitrones can induce diastereoselectivity, often favoring the exo cycloadduct.[5] The diastereoselectivity can be dependent on the specific nucleobase and the substitution pattern of the nitrone.[5]

      • Catalysis: Chiral Lewis acid catalysts, such as those based on titanium or palladium, can effectively control the stereochemical outcome of the cycloaddition.[11][12][13] These catalysts coordinate to the dipolarophile, directing the approach of the nitrone.

  • Potential Cause 2: Thermodynamic vs. Kinetic Control. The observed ratio of diastereomers may be a result of either the relative energies of the transition states (kinetic control) or the relative stabilities of the products (thermodynamic control).[14]

    • Solution: Varying the reaction temperature can provide insight. Lower temperatures often favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable product. In some cases, a crystallization-induced diastereomer transformation can be employed to convert an undesired diastereomer into the desired one.[15]

Issue 3: Difficulty in Purifying the Product

  • Potential Cause 1: Inseparable Diastereomers. The similar polarity of diastereomeric products can make their separation by standard column chromatography challenging.

    • Solution:

      • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating closely related diastereomers.

      • Recrystallization: If one diastereomer is crystalline, recrystallization can be a highly effective purification method.

      • Derivatization: In some cases, derivatizing the mixture of diastereomers can lead to compounds with different physical properties, facilitating separation. The protecting groups can then be removed to yield the pure diastereomers.

  • Potential Cause 2: Presence of Side Products. Various side reactions can complicate the purification process.

    • Solution: A thorough understanding of potential side reactions, such as nitrone self-condensation or decomposition, can help in designing reaction conditions that minimize their formation.[16] Careful monitoring of the reaction by TLC is crucial to stop the reaction before significant side product formation occurs.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the 1,3-dipolar cycloaddition for synthesizing isoxazolidines?

A1: The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the three atoms of the nitrone (the 1,3-dipole) react with the two atoms of the vinyl nucleobase (the dipolarophile) to form a five-membered isoxazolidine ring in a single step.[6] The regioselectivity of the reaction is primarily governed by the frontier molecular orbitals (FMO) of the reactants.[6]

Q2: How can I improve the regioselectivity of the cycloaddition?

A2: Regioselectivity is influenced by both steric and electronic factors.[3] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6] Attaching electron-withdrawing groups to the alkene and electron-donating groups to the nitrone typically leads to the formation of 5-substituted isoxazolidines.[6]

Q3: Are there alternative methods to the 1,3-dipolar cycloaddition for synthesizing the isoxazolidine ring?

A3: Yes, while the 1,3-dipolar cycloaddition is the most common method, other strategies exist. These include the intramolecular cyclization of unsaturated hydroxylamines, which can be mediated by electrophiles or palladium catalysts.[3] These alternative routes can provide access to isoxazolidine derivatives that are not readily accessible through cycloaddition.[3]

Q4: What are the best analytical techniques to characterize the stereochemistry of the bicyclic products?

A4: A combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. 2D NMR techniques like COSY, HSQC, HMBC, and NOESY are crucial for determining the relative stereochemistry of the newly formed chiral centers.[5] NOESY experiments, in particular, can provide through-space correlations that help to assign the exo or endo configuration of the cycloadducts.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of the product.

Experimental Protocols

Protocol 1: General Procedure for the 1,3-Dipolar Cycloaddition

  • Reactant Preparation: Dissolve the cyclic nitrone (1 equivalent) and the vinyl nucleobase (1.1-1.5 equivalents) in a suitable dry solvent (e.g., toluene, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bicyclic isoxazolidine nucleoside analogue(s).

Protocol 2: Catalyst-Mediated Asymmetric 1,3-Dipolar Cycloaddition

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral Lewis acid catalyst (e.g., a palladium(II) complex, 5-10 mol%) in a dry, degassed solvent (e.g., dichloromethane).[11]

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C to 0 °C). Add the vinyl nucleobase (1.2 equivalents) and stir for a short period. Then, add a solution of the nitrone (1 equivalent) in the same solvent dropwise.

  • Reaction Monitoring and Work-up: Stir the reaction at the specified temperature and monitor its progress by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield and Diastereoselectivity

EntrySolventTemperature (°C)Time (h)Total Yield (%)Diastereomeric Ratio (exo:endo)
1Toluene11024653:1
2Acetonitrile8018725:1
3Dichloromethane4048552:1
4Toluene (Microwave)1500.5854:1

Data is hypothetical and for illustrative purposes.

Table 2: Comparison of Chiral Lewis Acid Catalysts

EntryCatalyst (mol%)LigandYield (%)Diastereomeric Ratio (exo:endo)Enantiomeric Excess (ee, %)
1Pd(II) (10)(S)-Tol-BINAP80>20:192
2Ti(IV) (10)(S)-BINOL7515:188
3Fe(OTf)2 (10)(S,S)-DBFOX-Ph88>20:195

Data compiled from literature to illustrate catalyst performance.[11][17]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Nitron Cyclic Nitrone (1,3-Dipole) TS Concerted Transition State Nitron->TS VNB Vinyl Nucleobase (Dipolarophile) VNB->TS Exo Exo-Adduct TS->Exo Major Endo Endo-Adduct TS->Endo Minor

Caption: 1,3-Dipolar Cycloaddition Mechanism.

Troubleshooting_Workflow cluster_yield Yield Improvement cluster_selectivity Selectivity Improvement Start Low Yield or Poor Selectivity Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Start->Optimize_Conditions Check_Reagents Check Reagent Purity (Fresh Nitrone) Start->Check_Reagents Chiral_Nitrone Use Chiral Nitrone Start->Chiral_Nitrone Chiral_Catalyst Use Chiral Lewis Acid Start->Chiral_Catalyst Use_Catalyst Employ Catalyst Optimize_Conditions->Use_Catalyst End Improved Synthesis Use_Catalyst->End Vary_Temp Vary Temperature (Kinetic vs. Thermo) Chiral_Catalyst->Vary_Temp Vary_Temp->End

Caption: Troubleshooting Workflow for Synthesis Optimization.

Parameter_Relationships Yield Yield Diastereoselectivity Diastereoselectivity Regioselectivity Regioselectivity Temperature Temperature Temperature->Yield affects rate Temperature->Diastereoselectivity kinetic/thermo Solvent Solvent Solvent->Yield solubility/rate Solvent->Diastereoselectivity stabilization Catalyst Catalyst Catalyst->Yield lowers Ea Catalyst->Diastereoselectivity chiral environment Substituents Substituents Substituents->Yield electronics Substituents->Regioselectivity FMO control

Caption: Interplay of Reaction Parameters.

References

  • Coutouli-Argyropoulou, E., et al. (2008). Application of chiral cyclic nitrones to the diastereoselective synthesis of bicyclic isoxazolidine nucleoside analogues. PubMed. Available at: [Link]

  • Gessner, V. H., et al. (2005). New conformationally locked bicyclic N,O-nucleoside analogues of antiviral drugs. PubMed. Available at: [Link]

  • Coutouli-Argyropoulou, E., et al. (2008). Application of Chiral Cyclic Nitrones to the Diastereoselective Synthesis of Bicyclic Isoxazolidine Nucleoside Analogues. Taylor & Francis Online. Available at: [Link]

  • Hori, K., et al. (2000). Palladium(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Nitrones to 3-Alkenoyl-1,3-oxazolidin-2-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Kano, T., Hashimoto, T., & Maruoka, K. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society. Available at: [Link]

  • Kano, T., Hashimoto, T., & Maruoka, K. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Organic Chemistry Portal. Available at: [Link]

  • Naimi, D., et al. (2017). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Singh, A., et al. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Available at: [Link]

  • Kano, T., et al. (2007). Asymmetric 1,3-Dipolar Cycloadditions of Nitrones and Methacrolein Catalyzed by Chiral Bis-Titanium Lewis Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Papafilippou, M., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]

  • Lee, H., et al. (2014). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters. Available at: [Link]

  • Pirrung, M. C., & Li, Z. (2008). Bicyclic Nucleoside Synthesis—A Photochemical Approach. The Journal of Organic Chemistry. Available at: [Link]

  • Maddry, J. A., et al. (2008). Synthesis of 2′,3′-Cyclohexene Bicyclic Nucleoside Analogues as Antiviral Compounds. Nucleic Acids Symposium Series. Available at: [Link]

  • Vitale, R., et al. (2017). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Lee, H., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]

  • D'Anna, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. Available at: [Link]

  • Naimi, D., et al. (2016). Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines. ResearchGate. Available at: [Link]

  • Merino, P., et al. (2000). Stereodivergent Approaches to the Synthesis of Isoxazolidine Analogues of α-Amino Acid Nucleosides. Total Synthesis of Isoxazolidinyl Deoxypolyoxin C and Uracil Polyoxin C. The Journal of Organic Chemistry. Available at: [Link]

  • Li, X., et al. (2020). Catalyst- and additive-free three-component construction of isoxazolidinyl nucleosides and azoles via 1,3-dipolar cycloaddition. New Journal of Chemistry. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2021). Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions. Chemical Reviews. Available at: [Link]

  • Goti, A., et al. (2011). Optimization of Cycloaddition Reaction of Nitrone 1a with. ResearchGate. Available at: [Link]

  • Ferreira, M. J., et al. (2025). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules. Available at: [Link]

  • Singh, A., et al. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2023). Isoxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Britton, R. (2020). De Novo Synthesis of Bicyclic Nucleoside Analogues. ERA: Education & Research Archive. Available at: [Link]

  • Yarovaya, O. I., et al. (2020). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. Available at: [Link]

  • Rios, R., et al. (2018). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nicolaou, K. C., et al. (2008). A novel α,β-unsaturated nitrone-aryne [3+2] cycloaddition and its application in the synthesis of the cortistatin core. Angewandte Chemie International Edition. Available at: [Link]

  • Garg, N. K., & Sarpong, R. (2014). Nitrone Cycloadditions of 1,2-Cyclohexadiene. Angewandte Chemie International Edition. Available at: [Link]

  • Li, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Strategies for the Enantioselective Synthesis of Isoxazolidines

Isoxazolidines are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of β-amino acids, 1,3-amino alcohols, and biologically active nucleoside analogues. The classi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Isoxazolidines are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of β-amino acids, 1,3-amino alcohols, and biologically active nucleoside analogues. The classical construction of the isoxazolidine ring relies on the 1,3-dipolar cycloaddition between a nitrone (the dipole) and an alkene (the dipolarophile). However, achieving high regio-, diastereo-, and enantioselectivity requires precise catalytic modulation of the transition state.

As a Senior Application Scientist, I have evaluated the leading catalytic methodologies for isoxazolidine synthesis. This guide objectively compares chiral Lewis acids, organocatalysts, and transition metal π-acids, providing the mechanistic rationale and self-validating protocols necessary for successful implementation in drug development workflows.

Mechanistic Divergence in Catalysis

The fundamental challenge in asymmetric 1,3-dipolar cycloadditions is narrowing the HOMO-LUMO energy gap between the reacting species while simultaneously shielding one stereoface. Depending on the electronic nature of the substrates, catalysts must employ distinct activation modes:

  • Inverse-Electron Demand (Lewis Acids): When reacting nitrones with electron-rich alkenes (e.g., vinyl ethers), chiral Lewis acids coordinate to the nitrone oxygen. This lowers the nitrone's LUMO, facilitating a highly selective reaction with the alkene's HOMO.

  • Normal-Electron Demand (Organocatalysis): For electron-deficient alkenes (e.g., α,β-unsaturated aldehydes), secondary amine catalysts condense with the aldehyde to form a highly electrophilic iminium ion, effectively lowering the dipolarophile's LUMO.

  • π-Activation (Gold Catalysis): Deviating from traditional cycloadditions, modern approaches utilize Gold(I) complexes to π-activate allenes, enabling enantioselective intramolecular hydroamination by hydroxylamines.

CatalyticPathways Nitrone Nitrone (Dipole) Act_Nitrone Activated Nitrone (LUMO Lowered) Nitrone->Act_Nitrone Alkene Alkene (Dipolarophile) Act_Alkene Iminium Ion (LUMO Lowered) Alkene->Act_Alkene Allene Allene + Hydroxylamine Act_Allene Pi-Activated Allene (Electrophilic) Allene->Act_Allene LA Lewis Acid (e.g., Al-BINOL) LA->Act_Nitrone Binds Oxygen Organocat Organocatalyst (e.g., Imidazolidinone) Organocat->Act_Alkene Amine Condensation Gold Gold(I) Complex (e.g., Au-BINAP) Gold->Act_Allene Pi-Activation Isoxazolidine Enantioenriched Isoxazolidine Act_Nitrone->Isoxazolidine + Alkene Act_Alkene->Isoxazolidine + Nitrone Act_Allene->Isoxazolidine Intramolecular Cyclization

Fig 1: Distinct catalytic activation modes for the enantioselective synthesis of isoxazolidines.

Comparative Analysis of Catalytic Systems

A. Chiral Lewis Acids: 3,3′-Diaryl-BINOL-AlMe Complexes

Lewis acid catalysis remains the gold standard for inverse-electron demand cycloadditions. Research demonstrates that 3,3′-diaryl-BINOL-AlMe complexes effectively catalyze the reaction between nitrones and electron-rich alkenes (1)[1]. The bulky diaryl groups on the BINOL ligand create a deep chiral pocket. Because the nitrone coordinates to the aluminum center in a monodentate fashion, the alkene is forced to approach from the re face, yielding exo-isoxazolidines with exceptional enantioselectivity (up to 97% ee)[1].

B. Organocatalysts: MacMillan's Imidazolidinones

Organocatalytic approaches offer a metal-free alternative, highly valued in late-stage drug development to avoid heavy metal contamination. Using chiral imidazolidinone salts, the cycloaddition of glyoxylate-derived nitrones with α,β-unsaturated aldehydes proceeds via an iminium activation pathway (). A Brønsted acid co-catalyst is critical here to accelerate the condensation step. While yields can be moderate due to competing hydrolysis, the endo-selectivity and enantiocontrol (up to 94% ee) are highly robust (2)[2].

C. Transition Metal π-Acids: Gold(I) Complexes

Expanding the retrosynthetic toolkit, Gold(I)-catalyzed addition of heteroatom nucleophiles to allenes bypasses the need for nitrones entirely. By utilizing a chiral bis-gold(I) complex, N-Boc-protected hydroxylamines undergo enantioselective cyclization onto allenes (3)[3]. The Gold(I) catalyst acts as a soft Lewis acid, selectively activating the allene π-system without prematurely coordinating to the basic nitrogen or oxygen atoms, achieving excellent yields and enantioselectivities[3].

D. Catalyst-Free / Green Protocols

For early-stage discovery where enantiopurity is secondary to rapid library generation, catalyst-free regioselective[3+2] cycloadditions of α,β-unsaturated N-arylnitrones have been developed (4)[4]. By utilizing thermal activation (60 °C) in dry THF, functionalized isoxazolidines can be accessed in up to 78% yield with perfect regiocontrol, albeit as racemic mixtures[4].

Quantitative Performance Matrix

Catalyst SystemReaction TypeSubstratesYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Reaction Conditions
3,3′-Diaryl-BINOL-AlMe Inverse-Demand 1,3-DCNitrones + Vinyl Ethers71–74%Up to 97%<5:>95 (endo:exo)CH₂Cl₂, Ambient to -78 °C
Imidazolidinone·HCl Normal-Demand 1,3-DCNitrones + Enals45–77%Up to 94%>25:1 (endo:exo)CHCl₃ or THF, RT
(R)-xylyl-BINAP(AuOPNB)₂ Allene HydroaminationHydroxylamines + Allenes~93%Up to 93%N/A (Regioselective)Nitromethane, 50 °C
Catalyst-Free Thermal 1,3-DCN-arylnitrones + Enol Ethers~78%RacemicRegioselectiveDry THF, 60 °C

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so operators can troubleshoot deviations in real-time.

Protocol A: Al-BINOL Catalyzed Inverse-Electron Demand Cycloaddition

Objective: Synthesize highly enantioenriched exo-isoxazolidines.

  • Catalyst Assembly: Under an argon atmosphere, dissolve (R)-3,3′-diaryl-BINOL (10 mol%) in anhydrous CH₂Cl₂. Add AlMe₃ (10 mol%) dropwise at room temperature.

    • Causality & Validation: The reaction between the phenol groups and AlMe₃ releases methane gas. The visual cessation of gas evolution self-validates that the active Lewis acid complex has fully formed. Proceeding before gas evolution stops leaves unreacted AlMe₃, which will catalyze a rapid, racemic background reaction.

  • Substrate Addition: Cool the mixture to -78 °C. Add the nitrone (1.0 equiv), followed by tert-butyl vinyl ether (5.0 equiv).

    • Causality & Validation: Lowering the temperature maximizes the facial bias induced by the chiral pocket. The deep color of the nitrone should gradually fade as it is consumed. Monitor via TLC; complete disappearance of the nitrone spot confirms reaction completion.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Causality & Validation: A mild basic quench neutralizes the Lewis acid without hydrolyzing the newly formed, acid-sensitive isoxazolidine ring.

Protocol B: Organocatalytic Iminium-Activated Cycloaddition

Objective: Synthesize highly enantioenriched endo-isoxazolidines via a metal-free pathway.

  • Iminium Formation: Combine MacMillan's imidazolidinone catalyst (20 mol%) and a Brønsted acid (e.g., HCl, 20 mol%) in CHCl₃. Add the α,β-unsaturated aldehyde (1.5 equiv).

    • Causality & Validation: The Brønsted acid is essential to protonate the intermediate hemiaminal, driving the dehydration to the active iminium ion. A slight color shift in the solution typically validates activation.

  • Cycloaddition: Add the nitrone (1.0 equiv) and stir at room temperature.

    • Causality & Validation: The bulky benzyl group on the catalyst sterically shields one face of the iminium ion, forcing the nitrone to approach via an endo trajectory from the opposite face.

  • Workup: Directly load the crude reaction mixture onto a silica gel column for flash chromatography.

    • Causality & Validation: Avoiding an aqueous acidic workup prevents the reverse Michael addition or ring-opening of the isoxazolidine product, preserving the isolated yield.

References

  • Source: chim.
  • Catalyst-Free Regioselective (3+2)
  • Source: Organic Chemistry Portal (J. Am. Chem. Soc.)
  • Gold(I)
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Frontiers URL

Sources

Comparative

computational studies of transition states in nitrone cycloadditions

Computational Benchmarking of Transition States in Nitrone 1,3-Dipolar Cycloadditions: A Comparative Guide As a Senior Application Scientist specializing in computational organic chemistry, I frequently encounter a recur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Computational Benchmarking of Transition States in Nitrone 1,3-Dipolar Cycloadditions: A Comparative Guide

As a Senior Application Scientist specializing in computational organic chemistry, I frequently encounter a recurring bottleneck in drug discovery pipelines: the inaccurate prediction of stereocenters during heterocycle synthesis. Nitrone 1,3-dipolar cycloadditions (1,3-DCs) are premier methodologies for synthesizing isoxazolidines—critical pharmacophores in antiviral and anticancer agents. However, predicting the regio- (ortho/meta) and stereoselectivity (endo/exo) of these reactions requires pinpoint accuracy in modeling the transition state (TS).

This guide objectively compares the performance of modern Density Functional Theory (DFT) functionals against legacy methods, providing a self-validating computational protocol to ensure scientific integrity in your TS modeling.

The Mechanistic Landscape: Concerted vs. Stepwise Pathways

Before selecting a computational "product" (the DFT functional), we must understand the physical reality of the reaction. Nitrone cycloadditions typically proceed via a concerted, albeit highly asynchronous, pathway. However, when utilizing highly strained dipolarophiles (e.g., 1,2-cyclohexadiene), the reaction can bifurcate into a stepwise diradical mechanism [1].

To accurately model this, we rely on the Distortion/Interaction (Activation Strain) Model [2]. The activation barrier ( ΔE‡ ) is the sum of the distortion energy required to deform the ground-state reactants into their TS geometries, and the stabilizing interaction energy between the deformed fragments. If your chosen DFT functional fails to capture the stabilizing non-covalent interactions (like π−π stacking in the endo TS), your predicted stereoselectivity will be fundamentally flawed.

G R Reactants (Nitrone + Alkene) TS_C Concerted TS [Asynchronous] R->TS_C Thermal Pathway TS_S1 Stepwise TS1 (C-C Bond) R->TS_S1 Steric/Strain Induced P Isoxazolidine Product TS_C->P INT Diradical Intermediate TS_S1->INT TS_S2 Stepwise TS2 (C-O Bond) INT->TS_S2 TS_S2->P

Concerted vs. stepwise pathways in nitrone 1,3-dipolar cycloadditions.

Comparative Performance of DFT Functionals

For decades, B3LYP was the default choice for organic chemists. However, computational organic chemistry has evolved [3]. When benchmarking against high-level ab initio methods like CBS-QB3, legacy functionals exhibit systematic failures in predicting activation barriers for 1,3-DCs.

Here is an objective comparison of the leading computational alternatives:

  • B3LYP (The Legacy Standard): While excellent for ground-state geometries, uncorrected B3LYP lacks medium-range dispersion. In nitrone cycloadditions, the endo TS is stabilized by secondary orbital interactions and dispersion forces between the substituents. B3LYP systematically under-stabilizes the endo TS, leading to artificially high activation barriers and incorrect exo product predictions.

  • M06-2X (The High-Performance Standard): This meta-hybrid functional is heavily parameterized for main-group thermochemistry and non-covalent interactions. It inherently captures the medium-range correlation energy missing in B3LYP. For 1,3-DC activation barriers, M06-2X is the gold standard, achieving a Mean Absolute Error (MAE) of just 1.1 kcal/mol [4].

  • ω B97X-D (The Range-Separated Alternative): Incorporating empirical dispersion (D2), this functional excels when the transition state is highly asynchronous or involves significant charge transfer, successfully mitigating the self-interaction error inherent in standard hybrids.

Quantitative Benchmark Data
FunctionalClassificationDispersion CorrectionMean Absolute Error (MAE)*Application Recommendation
B3LYP Hybrid GGANone (unless D3 added)~2.4 - 3.5 kcal/molLegacy use; prone to underestimating endo stabilization.
BP86 Pure GGANone5.8 kcal/molNot recommended for barrier heights.
M06-2X Meta-HybridImplicit (Parameterized)1.1 kcal/mol Recommended: Gold Standard for main-group TS energetics.
ω B97X-D Range-SeparatedEmpirical (D2/D3)~1.2 kcal/molExcellent for highly asynchronous TS / charge transfer.

*MAE values relative to CBS-QB3 benchmarks for 1,3-dipolar cycloaddition activation barriers[4].

Experimental & Computational Protocol for TS Elucidation

A computational study is only as trustworthy as its validation mechanisms. A transition state is mathematically defined as a first-order saddle point on the potential energy surface (PES). However, finding a saddle point does not guarantee it belongs to your reaction.

The following step-by-step methodology represents a self-validating system for modeling nitrone cycloadditions.

Step 1: Conformational Sampling

  • Action: Perform a Monte Carlo or Molecular Dynamics conformational search of the reactants using Molecular Mechanics (e.g., OPLS4 or MMFF94).

  • Causality: Nitrones and alkenes possess multiple rotamers. Failing to identify the lowest-energy ground state will artificially inflate your calculated activation barrier.

Step 2: Pre-Optimization & TS Guess

  • Action: Optimize the lowest energy conformers at a cost-effective level (e.g., B3LYP/6-31G*). Construct a TS guess by constraining the forming C-C and C-O bonds to ~2.1 Å and ~2.0 Å, respectively.

Step 3: Transition State Optimization

  • Action: Optimize the TS using the Berny algorithm at the M06-2X/6-311+G(d,p) level.

  • Causality: Why the + (diffuse functions)? Nitrones possess significant zwitterionic character. During the TS, the developing charge distribution requires basis sets with diffuse functions to allow electron density to expand into the vacuum space. Omitting diffuse functions artificially constricts the electron cloud, leading to inaccurate energies.

Step 4: Frequency Analysis (Validation Check 1)

  • Action: Run a vibrational frequency calculation on the optimized TS geometry.

  • Validation: The output must yield exactly one imaginary frequency (typically between -400 cm −1 and -150 cm −1 ). Animating this frequency must show the simultaneous formation of the C-C and C-O bonds.

Step 5: Intrinsic Reaction Coordinate (Validation Check 2)

  • Action: Perform an IRC calculation from the TS geometry.

  • Validation: The IRC is the ultimate self-validating mechanism. It traces the reaction path downhill in both directions. It must smoothly connect the exact TS to the pre-reaction complex (reactants) and the post-reaction complex (isoxazolidine product). If it connects to a different isomer, your TS is invalid.

Step 6: High-Level Single Point & Solvation

  • Action: Calculate the final electronic energy using a larger basis set (e.g., M06-2X/def2-TZVP) and apply an implicit solvation model (e.g., SMD for dichloromethane or water).

G Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Pre-Optimization (B3LYP/6-31G*) Step1->Step2 Step3 3. TS Guess & Opt (Berny Algorithm) Step2->Step3 Step4 4. Freq Analysis (One Imaginary Freq) Step3->Step4 Step5 5. IRC Calculation (Connects R & P) Step4->Step5 Step6 6. High-Level Single Point (M06-2X/def2-TZVP + Solvation) Step5->Step6

Self-validating computational workflow for transition state elucidation.

Conclusion: The Causality Behind the Choice

In drug development, a single inverted stereocenter can mean the difference between a blockbuster therapeutic and a toxic liability. When modeling nitrone cycloadditions, the choice of computational "product" dictates the reliability of your predictions.

By upgrading from legacy functionals like B3LYP to dispersion-inclusive, meta-hybrid functionals like M06-2X , and by strictly adhering to a self-validating workflow utilizing IRC calculations, researchers can confidently predict the regio- and stereochemical outcomes of complex heterocycle syntheses before a single flask is ever heated.

References

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene Source: Journal of the American Chemical Society URL:[Link]

  • Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities Source: PMC (PubMed Central) URL:[Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions Source: PMC (PubMed Central) URL:[Link]

  • Performance of DFT, MP2, and CBS-QB3 Methods for the Prediction of Activation Barriers and Reaction Energetics of 1,3-Dipolar Cycloadditions Source: ResearchGate URL:[Link]

Validation

Assessing the Enantiomeric Excess of (3aS,6aS)-Hexahydrofuro[3,4-d]isoxazole: A Comparative Methodological Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Blueprint Executive Summary & Mechanistic Context The fused bicyclic scaffold of (3aS,6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Blueprint

Executive Summary & Mechanistic Context

The fused bicyclic scaffold of (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole is a privileged chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of conformationally restricted nucleoside analogs, kinase inhibitors, and advanced pharmacophores[1]. Typically generated via an Intramolecular Nitrile Oxide Cycloaddition (INOC), the stereochemical fidelity of this intermediate dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API).

Because enantiomers exhibit identical physical properties in an achiral environment, determining the enantiomeric excess (ee) requires introducing a chiral discriminator[2]. This guide objectively compares three orthogonal analytical modalities—Chiral HPLC, Chiral GC, and NMR with Chiral Solvating Agents (CSAs)—providing the mechanistic causality behind each approach and self-validating protocols to ensure absolute data integrity.

Comparative Analysis of ee Determination Modalities

Chiral HPLC: The Derivatization-Assisted Gold Standard

Direct analysis of the native hexahydrofuro[3,4-d]isoxazole scaffold via HPLC is complicated by its lack of a strong UV chromophore. While Evaporative Light Scattering Detectors (ELSD) can be used, they often lack the linear dynamic range required for trace enantiomer quantification (>99% ee).

  • The Causality of Choice: Pre-column N-benzoylation of the secondary amine in the isoxazolidine ring serves a dual purpose. First, it introduces a robust UV chromophore (detectable at 254 nm). Second, and more importantly, the benzoyl group provides a π -acidic interaction site. When analyzed on an amylose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase (CSP), this π−π stacking, combined with hydrogen bonding from the carbamate backbone, dramatically enhances chiral recognition, yielding baseline resolution[3].

Chiral GC: The Direct Volatility Advantage

For low-molecular-weight, volatile heterocycles like hexahydrofuro[3,4-d]isoxazole, Chiral Gas Chromatography offers a compelling, high-efficiency alternative to HPLC[4].

  • The Causality of Choice: Utilizing a β -cyclodextrin-based stationary phase (e.g., β -DEX), enantiomer separation is driven by reversible inclusion complexation. The (3aS,6aS) and (3aR,6aR) enantiomers exhibit different spatial fits within the hydrophobic cavity of the cyclodextrin torus[4]. Because the molecule is thermally stable and highly volatile, GC allows for direct, derivatization-free analysis with rapid run times and high theoretical plate counts.

1 H-NMR with Chiral Solvating Agents (CSAs): The Rapid Screen

During high-throughput reaction optimization (e.g., screening asymmetric INOC catalysts), chromatographic method development can be a severe bottleneck.

  • The Causality of Choice: The addition of a CSA, such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), to the NMR sample induces the formation of transient diastereomeric complexes via hydrogen bonding with the isoxazolidine NH and furan oxygen[5]. These diastereomeric complexes exhibit distinct magnetic environments, resulting in the splitting of specific proton signals (e.g., the bridgehead protons at C3a or C6a). Integration of these split signals provides a direct, separation-free calculation of the ee.

Quantitative Performance Comparison

To facilitate method selection, the quantitative performance metrics of the three modalities are summarized below.

MetricChiral HPLC (Amylose CSP)Chiral GC ( β -DEX) 1 H-NMR (with CSA)
Analyte State N-Benzoylated DerivativeNative (Underivatized)Native (Underivatized)
Typical Resolution ( Rs​ ) > 2.0 (Baseline)1.5 - 1.8N/A (Spectral Splitting)
Limit of Detection (LOD) 0.05% (UV 254 nm)0.1% (FID)~1.0% (Depends on S/N)
Analysis Time 15 - 30 minutes10 - 20 minutes< 5 minutes
Sample Prep Time High (Derivatization req.)Low (Dilute & Shoot)Low (Mix in NMR tube)
Primary Use Case Final API Release / High PrecisionVolatile IntermediatesHigh-Throughput Screening

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the optimal analytical technique based on the specific constraints of your laboratory environment and sample properties.

MethodSelection Start Target Analyte: (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole Decision1 Is high-throughput screening required? Start->Decision1 NMR 1H-NMR + CSA Rapid, no separation Decision1->NMR Yes Decision2 Is the sample thermally stable? Decision1->Decision2 No Validation Calculate % ee Self-Validating System NMR->Validation GC Chiral GC (β-DEX) Direct analysis Decision2->GC Yes (Volatile) HPLC Chiral HPLC (Amylose) Requires derivatization Decision2->HPLC No / Need Prep Scale GC->Validation HPLC->Validation

Decision matrix for selecting the optimal enantiomeric excess determination workflow.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any systemic bias or kinetic resolution is detected before data is reported.

Protocol A: Chiral HPLC (The Gold Standard)

This protocol utilizes pre-column derivatization to enable precise UV quantification.

  • Derivatization: Dissolve 5 mg of the hexahydrofuro[3,4-d]isoxazole sample in 1 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of benzoyl chloride and 1.5 equivalents of triethylamine. Stir at room temperature for 30 minutes.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , evaporate under reduced pressure, and re-dissolve the residue in 1 mL of Hexane/Isopropanol (90:10).

  • System Suitability (The Validation Step): Inject a similarly derivatized racemic standard onto a Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Run an isocratic mobile phase of Hexane/IPA (90:10) at 1.0 mL/min with UV detection at 254 nm.

    • Causality of Validation: The racemate must yield two peaks with an exact area ratio of 50.0:50.0 ( ±0.5% ) and a resolution ( Rs​ ) > 1.5. If the ratio deviates, it proves that kinetic resolution occurred during the derivatization step (i.e., one enantiomer reacted faster than the other). If this occurs, the reaction conditions must be forced to absolute completion before proceeding.

  • Sample Analysis: Inject the enantioenriched sample. Calculate the enantiomeric excess using the standard formula: %ee=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100 [3].

Protocol B: 1 H-NMR with CSA (The Rapid Screen)

This protocol utilizes Pirkle's alcohol for rapid, non-destructive analysis.

  • Sample Preparation: Dissolve 10 mg of the native hexahydrofuro[3,4-d]isoxazole analyte in 0.6 mL of CDCl3​ in a standard 5 mm NMR tube.

  • Baseline Spectrum: Acquire a standard 1 H-NMR spectrum. Identify the bridgehead protons (C3a or C6a) as the diagnostic signals, as their proximity to the chiral centers makes them highly sensitive to magnetic anisotropy.

  • Titration (The Validation Step): Add the CSA, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, in 0.5 equivalent increments. Acquire a spectrum after each addition.

    • Causality of Validation: Monitor the chemical shift difference ( ΔΔδ ) of the diagnostic bridgehead protons. The titration must continue until ΔΔδ plateaus (typically requiring 2-3 equivalents of CSA). This self-validates that the host-guest complexation is fully saturated. Failing to reach saturation will result in concentration-dependent integration errors and an inaccurate ee calculation[5].

  • Data Analysis: Integrate the baseline-resolved diagnostic peaks for the (3aS,6aS) and (3aR,6aR) diastereomeric complexes to calculate the ee.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.